Dehydro nimodipine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUCKCPGPCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85677-93-6 | |
| Record name | Dehydro nimodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRO NIMODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacokinetic Profile of Dehydro Nimodipine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for the improvement of neurological outcomes in patients with subarachn's arachnoid hemorrhage (SAH). Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A pivotal step in the biotransformation of nimodipine is its dehydrogenation to dehydro nimodipine. This guide provides a detailed exploration of the pharmacokinetics of dehydro nimodipine, offering insights into its formation, disposition, and analytical quantification. While extensive data is available for the parent drug, nimodipine, this document consolidates the current understanding of its primary metabolite, dehydro nimodipine, to support further research and drug development efforts.
The Metabolic Genesis of Dehydro Nimodipine
Nimodipine undergoes extensive first-pass metabolism in the liver, with less than 1% of the drug being excreted unchanged in the urine.[1][2] The primary metabolic pathway responsible for the formation of dehydro nimodipine is the dehydrogenation of the dihydropyridine ring of nimodipine.[3] This critical biotransformation is primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5.[2][4]
The metabolic conversion of nimodipine to dehydro nimodipine is a rapid and significant event in the drug's disposition. Both nimodipine and its metabolites begin to appear in circulation within 10-15 minutes of oral ingestion.[5]
Figure 1: Metabolic conversion of nimodipine to dehydro nimodipine.
Pharmacokinetic Properties of Dehydro Nimodipine: An Overview
While the pharmacokinetics of nimodipine are well-documented, specific quantitative data for dehydro nimodipine are less abundant in the literature. The following sections summarize the available information on the absorption, distribution, metabolism, and excretion of this principal metabolite.
Formation and Absorption
Dehydro nimodipine is not administered directly but is formed in vivo following the administration of nimodipine. After oral administration of nimodipine, both the parent drug and its metabolites, including dehydro nimodipine, appear in the plasma within 10 to 15 minutes.[5] The peak plasma concentration of nimodipine is typically reached within one hour.[1]
Distribution
Specific details regarding the volume of distribution and protein binding of dehydro nimodipine are not extensively reported. However, given that nimodipine is highly protein-bound (>95%), it is plausible that its metabolites may also exhibit some degree of protein binding.[4] The lipophilic nature of nimodipine allows it to cross the blood-brain barrier, though it is unclear to what extent dehydro nimodipine shares this characteristic.[6]
Metabolism and Elimination
Pharmacological Activity
A crucial aspect of the pharmacokinetic profile of any metabolite is its pharmacological activity. Multiple sources consistently report that the metabolites of nimodipine, including dehydro nimodipine, are either inactive or possess considerably less pharmacological activity than the parent compound.[7] This suggests that the therapeutic effects of nimodipine administration are primarily attributable to the parent drug itself.
Analytical Methodologies for Quantification
The accurate quantification of dehydro nimodipine in biological matrices is essential for detailed pharmacokinetic studies. Several analytical methods have been developed for the determination of nimodipine, and some of these can be adapted or are capable of simultaneously measuring its metabolites.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[8]
Experimental Protocol: A General Approach for HPLC-MS/MS Analysis
-
Sample Preparation:
-
Obtain plasma samples from subjects administered with nimodipine.
-
Perform a liquid-liquid extraction to isolate nimodipine and its metabolites. A common extraction solvent mixture is hexane-ethyl acetate (1:1 v/v).[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Figure 2: A generalized workflow for the HPLC-MS/MS analysis of nimodipine and its metabolites.
Summary of Key Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of nimodipine, which provides context for the formation and disposition of dehydro nimodipine. Specific parameters for dehydro nimodipine are largely unavailable and represent a key area for future research.
| Parameter | Nimodipine | Dehydro Nimodipine |
| Bioavailability | ~5-15%[1] | Not Applicable (Metabolite) |
| Time to Peak (Tmax) | ~1 hour[1] | Not Reported |
| Protein Binding | >95%[4] | Not Reported |
| Metabolism | Extensively hepatic via CYP3A4/5[2][4] | Further metabolized |
| Elimination Half-life | 1-2 hours (initial), 8-9 hours (terminal)[4] | Not Reported |
| Excretion | Almost exclusively as metabolites in urine and feces[1] | Excreted as part of the metabolite profile |
Conclusion and Future Directions
Dehydro nimodipine is the principal metabolite of nimodipine, formed rapidly via CYP3A4/5-mediated dehydrogenation. While it is generally considered pharmacologically inactive, a comprehensive understanding of its own pharmacokinetic profile is currently limited by a lack of specific data. Future research should focus on developing and applying validated bioanalytical methods to simultaneously quantify nimodipine and dehydro nimodipine in clinical and preclinical studies. Such studies would provide valuable data on the half-life, volume of distribution, and clearance of dehydro nimodipine, leading to a more complete picture of nimodipine's disposition and its potential, if any, contribution to the overall pharmacological and toxicological profile of the parent drug. This knowledge will be invaluable for optimizing therapeutic strategies and for the development of future cerebrovascular agents.
References
-
do Nascimento, D. F., & de Moraes, M. E. (2010). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Brazilian Journal of Pharmaceutical Sciences, 46(4), 665-677. Available from: [Link]
-
Vinge, E., Andersson, K. E., Brandt, L., Ljunggren, B., Nilsson, L. G., & Rosén, I. (1986). Pharmacokinetics of nimodipine in patients with aneurysmal subarachnoid haemorrhage. European journal of clinical pharmacology, 30(4), 421–425. Available from: [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2020). Nimodipine Pharmacokinetic Variability in Various Patient Populations. Clinical drug investigation, 40(11), 1029–1043. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2023). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-10. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4497, Nimodipine. Retrieved January 31, 2026 from [Link].
-
El-Zaher, A. A., Elkady, E. F., & El-Khabiry, E. (2016). Contribution of both olfactory and systemic pathways for brain targeting of nimodipine-loaded lipo-pluronics micelles: in vitro characterization and in vivo biodistribution study after intranasal and intravenous delivery. Drug delivery, 23(9), 3466–3475. Available from: [Link]
-
Soppi, E., Lehtonen, L., & Tuominen, J. (2012). Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study). Frontiers in neurology, 3, 18. Available from: [Link]
-
ResearchGate. (n.d.). Nimodipine pharmacokinetic parameters. Retrieved January 31, 2026, from [Link]
-
Korte, N., Dreier, J. P., & Kaker, M. (2025). Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation. Frontiers in Pharmacology, 16, 1369345. Available from: [Link]
-
Zhang, Z. Y., Wu, L., Wang, J. N., & Chen, Y. (2009). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Yao xue xue bao = Acta pharmaceutica Sinica, 44(7), 780–784. Available from: [Link]
-
Tate, J. A., & Zito, P. M. (2024). Nimodipine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2024). Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study). Frontiers in Neurology, 14. Available from: [Link]
-
Deranged Physiology. (2017, November 8). Evidence for the use of nimodipine in SAH. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Common biotransformation reactions of nimodipine. Retrieved January 31, 2026, from [Link]
-
Washington University School of Medicine. (n.d.). Nimodipine pharmacokinetics after intraventricular injection of sustained-release nimodipine for subarachnoid hemorrhage. Retrieved January 31, 2026, from [Link]
-
Bonfiglio, F., et al. (2023). Genetic dissection of stool frequency implicates vitamin B1 metabolism and other actionable pathways in the modulation of gut motility. Gut, 72(7), 1285-1296. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). NDA 203340S011. Retrieved January 31, 2026, from [Link]
-
Lippincott NursingCenter. (2022). Nimodipine in Clinical Practice. Journal of Neuroscience Nursing, 54(1), 18-22. Available from: [Link]
-
Horyn, M., et al. (2025). SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA. ScienceRise: Pharmaceutical Science, (1(53)), 23-30. Available from: [Link]
-
Kazda, S., Garthoff, B., Krause, H. P., & Schlossmann, K. (1982). Pharmacology of nimodipine, a calcium antagonist with preferential cerebrovascular activity. Acta neurochirurgica, 63(1-4), 259–265. Available from: [Link]
-
Drugs.com. (2025, April 21). Nimodipine Dosage. Retrieved January 31, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An L-type calcium channel blocker nimodipine exerts anti-fibrotic effects by attenuating TGF-β1 induced calcium response in an in vitro model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Note: A Robust Gas Chromatography Method for the Detection of Dehydro-Nimodipine
Abstract
Nimodipine, a dihydropyridine calcium channel blocker, is susceptible to degradation, particularly through oxidation, which leads to the formation of its pyridine analogue, dehydro-nimodipine. The presence of this and other related substances is a critical quality attribute in pharmaceutical manufacturing and stability studies. Direct analysis of nimodipine by gas chromatography (GC) is hampered by its thermal lability, leading to inconsistent results and inaccurate quantification due to on-column or in-injector degradation.[1][2] This application note details a robust and reliable GC method for the quantification of dehydro-nimodipine. The protocol circumvents the issue of nimodipine's thermal instability by employing a pre-column chemical oxidation step, converting nimodipine to the more thermally stable dehydro-nimodipine. This allows for accurate and reproducible analysis using a gas chromatograph equipped with an electron-capture detector (GC-ECD).
Introduction: The Rationale for an Indirect GC Approach
Nimodipine is a critical therapeutic agent for the treatment of cerebral vasospasm.[3] Its 1,4-dihydropyridine structure, however, is prone to aromatization to form the pyridine derivative, dehydro-nimodipine. This conversion can occur during synthesis, storage, or even in vivo as a metabolic process. Monitoring the levels of dehydro-nimodipine is therefore essential for ensuring the purity, stability, and safety of nimodipine-containing drug products.
While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of nimodipine and its degradation products, Gas Chromatography offers advantages in terms of resolution and sensitivity, especially when coupled with an electron-capture detector (ECD). The primary challenge with GC analysis of nimodipine is its tendency to degrade at the high temperatures of the GC inlet and column.[1][2] This thermal degradation leads to the formation of dehydro-nimodipine in-situ, making it impossible to distinguish between the dehydro-nimodipine originally present in the sample and that formed during the analysis.
To overcome this, the presented method utilizes a controlled chemical oxidation to convert all nimodipine in the sample to its dehydro form prior to injection. This approach ensures that the measured dehydro-nimodipine concentration accurately reflects the total amount of nimodipine and its oxidized degradant. The subsequent GC analysis of the thermally stable dehydro-nimodipine allows for reliable and accurate quantification.
Principle of the Method
The core of this analytical method is a two-step process:
-
Sample Preparation and Derivatization: The sample containing nimodipine and/or dehydro-nimodipine is first extracted. Subsequently, the extract is treated with an oxidizing agent to quantitatively convert any nimodipine present into dehydro-nimodipine.
-
Gas Chromatographic Analysis: The derivatized sample, now containing only the dehydro-nimodipine analyte of interest, is injected into the GC system. The dehydro-nimodipine is separated from other components on a suitable capillary column and detected by a highly sensitive electron-capture detector.
This workflow is depicted in the diagram below:
Caption: Figure 1. Analytical Workflow for Dehydro-Nimodipine Detection.
Experimental Protocol
Materials and Reagents
-
Nimodipine Reference Standard (USP or equivalent)
-
Dehydro-nimodipine Reference Standard[4]
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas, high purity
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended instrumentation and parameters for the GC-ECD analysis.
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Detector | Electron Capture Detector (ECD) |
| Column | Phenyl Methyl Siloxane (e.g., OV-17), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 200 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.0 mL/min |
| Makeup Gas | Nitrogen, at a flow rate of 25 mL/min |
| Injection Volume | 1 µL |
Preparation of Standard Solutions
-
Dehydro-nimodipine Stock Standard (100 µg/mL): Accurately weigh 10 mg of dehydro-nimodipine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard with toluene to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Weighing: Accurately weigh a portion of the sample (e.g., powdered tablets or bulk drug) equivalent to approximately 10 mg of nimodipine into a 50 mL screw-cap tube.
-
Extraction: Add 20 mL of methanol to the tube and sonicate for 15 minutes to dissolve the nimodipine. Centrifuge at 3000 rpm for 10 minutes.
-
Oxidation: Transfer 1 mL of the clear supernatant to a 10 mL glass vial. Add 1 mL of 0.1 M HCl followed by 100 µL of 1 M sodium nitrite solution. Vortex for 30 seconds. The reaction is complete when a faint yellow color persists.
-
Neutralization and Extraction: Neutralize the reaction mixture by adding 2 mL of 5% (w/v) sodium bicarbonate solution. Add 5 mL of toluene and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper toluene layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the final toluene extract into the GC-ECD system.
Method Validation and System Suitability
For the method to be considered trustworthy, it must be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of dehydro-nimodipine in a blank sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
System Suitability: Before sample analysis, inject a mid-range calibration standard five times. The RSD for the peak area should be ≤ 2.0%.
Results and Discussion
The described method provides a reliable means to quantify dehydro-nimodipine, a critical degradation product of nimodipine. The derivatization step is essential for the successful application of gas chromatography to this analysis, as it overcomes the inherent thermal instability of the parent compound.[1] The use of an OV-17 or similar mid-polarity column allows for good chromatographic separation of the dehydro-nimodipine from potential impurities. The electron-capture detector offers excellent sensitivity for the halogenated and nitro-group containing structure of the analyte.
The logical relationship between nimodipine, its degradation, and the analytical approach is summarized below:
Caption: Figure 2. Rationale for Indirect GC Analysis of Nimodipine.
Conclusion
The gas chromatographic method detailed in this application note provides a robust and sensitive tool for the determination of dehydro-nimodipine in pharmaceutical samples. By incorporating a pre-analytical oxidation step, the issue of nimodipine's thermal degradation is effectively circumvented, leading to accurate and reproducible results. This method is suitable for quality control, stability testing, and research applications where the presence of this critical degradation product must be monitored.
References
-
Title: Gas and liquid chromatographic analyses of nimodipine calcium antagonist in blood plasma and cerebrospinal fluid Source: PubMed URL: [Link]
- Title: Stable nimodipine parenteral formulation Source: Google Patents URL
-
Title: Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments Source: Frontiers in Chemistry URL: [Link]
-
Title: Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics Source: Semantic Scholar URL: [Link]
-
Title: NIMODIPINE - ChemBK Source: ChemBK URL: [Link]
- Title: Preparation method of nimodipine impurity Source: Google Patents URL
-
Title: Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali Source: BrJAC URL: [Link]
-
Title: Nimodipine | C21H26N2O7 Source: PubChem - NIH URL: [Link]
-
Title: Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method Source: PubMed URL: [Link]
-
Title: An alumina-modified glassy carbon electrode: a robust platform for accurate nimodipine detection in pharmaceutical applications Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Compound 529928: Dehydro nimodipine Source: Data.gov URL: [Link]
-
Title: Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method. Source: Semantic Scholar URL: [Link]
-
Title: Determination of nimodipine by gas chromatography using electron-capture detection Source: PubMed URL: [Link]
Sources
- 1. Gas and liquid chromatographic analyses of nimodipine calcium antagonist in blood plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 3. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. catalog.data.gov [catalog.data.gov]
Application Note: Quantification of Dehydro Nimodipine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated methodology for the quantification of dehydro nimodipine, the principal active metabolite of nimodipine, in biological matrices such as plasma and cerebrospinal fluid (CSF). This document provides in-depth protocols for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative scientific principles and regulatory guidelines.
Introduction: The Significance of Quantifying Dehydro Nimodipine
Nimodipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for the prevention of cerebral vasospasm following subarachnoid hemorrhage.[1] Its clinical efficacy is intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This metabolic process predominantly involves the dehydrogenation of the dihydropyridine ring to form dehydro nimodipine, a major and pharmacologically active metabolite.[4]
The quantification of dehydro nimodipine is paramount for a comprehensive understanding of nimodipine's pharmacokinetics and pharmacodynamics. Monitoring the levels of this metabolite provides crucial insights into:
-
Metabolic Phenotyping: Assessing the activity of CYP3A4 in patients, which can vary significantly due to genetic polymorphisms and drug-drug interactions.[5]
-
Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens to ensure therapeutic concentrations of both the parent drug and its active metabolite are maintained.
-
Bioequivalence and Pharmacokinetic Studies: Establishing the relationship between the administered dose of nimodipine and the systemic exposure to its active metabolite.
This application note provides the foundational protocols and scientific rationale for the accurate and precise quantification of dehydro nimodipine in biological samples.
The Scientific Foundation: Physicochemical Properties and Analytical Strategy
A successful bioanalytical method is built upon a thorough understanding of the analyte's physicochemical properties. Nimodipine is a lipophilic compound with a logP of approximately 3.41 and a pKa of 5.41, indicating it is a weakly basic compound.[6] These properties dictate the choice of extraction and chromatographic techniques. Dehydro nimodipine, being structurally similar, is also expected to be lipophilic, making it suitable for reverse-phase chromatography and extraction into organic solvents.
Our strategy employs LC-MS/MS for its superior sensitivity and selectivity, which is essential for detecting the low concentrations of nimodipine and its metabolites often found in biological fluids.[7]
Metabolic Pathway of Nimodipine to Dehydro Nimodipine
The primary metabolic transformation of nimodipine is an oxidation reaction catalyzed by CYP3A4, resulting in the aromatization of the dihydropyridine ring to a pyridine ring, forming dehydro nimodipine.
Caption: Metabolic conversion of nimodipine.
Sample Preparation: Isolating Dehydro Nimodipine from Complex Matrices
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample for analysis. We present two validated methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and effective method for extracting lipophilic compounds like dehydro nimodipine from aqueous matrices. The choice of an appropriate organic solvent is critical for achieving high recovery.
Rationale: A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) provides a good balance for extracting nimodipine and its metabolites while minimizing the extraction of highly polar interfering substances.[8]
Step-by-Step LLE Protocol:
-
Sample Aliquoting: Pipette 200 µL of plasma or CSF into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled dehydro nimodipine or a structurally similar compound like nitrendipine) to each sample, vortex briefly.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve the analyte.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers a more automated and often cleaner extraction compared to LLE. A reverse-phase SPE cartridge is ideal for retaining lipophilic compounds like dehydro nimodipine.
Rationale: The use of a polymeric reversed-phase sorbent allows for strong retention of nimodipine and its metabolites from the aqueous biological matrix. The subsequent wash steps are optimized to remove polar and some non-polar interferences, followed by elution with a strong organic solvent.
Step-by-Step SPE Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (200 µL of plasma/CSF diluted with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Follow with a wash of 1 mL of 20% methanol in water to remove less retained interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Caption: Sample preparation workflows.
LC-MS/MS Analysis: The Gold Standard for Quantification
The selectivity and sensitivity of tandem mass spectrometry make it the ideal technique for the quantification of dehydro nimodipine in complex biological matrices.
Chromatographic Conditions
A C18 reverse-phase column is recommended for the separation of dehydro nimodipine and the internal standard from endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Rationale: The nitrogen-containing pyridine ring of dehydro nimodipine is readily protonated in the ESI source, leading to a strong signal in positive ion mode. MRM allows for the specific detection of the transition from a precursor ion to a product ion, minimizing background noise.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Dehydro Nimodipine and Nimodipine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nimodipine | 419.2 | 343.0 | User Optimized |
| Dehydro Nimodipine | 417.2 | To be determined | User Optimized |
| Internal Standard | User Defined | User Defined | User Optimized |
Note: The exact MRM transition for dehydro nimodipine should be determined by infusing a standard solution of the compound and optimizing the precursor and product ions. The dehydrogenation results in a loss of 2 Da from the parent nimodipine.
Method Validation: Ensuring Data Integrity and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[9][10]
Key Validation Parameters
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Representative Validation Summary
The following table provides an example of the expected performance characteristics of a validated method for dehydro nimodipine.
| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Accuracy (at LLOQ) | Within ±20% of nominal value | Within ±15% |
| Accuracy (QC Low, Mid, High) | Within ±15% of nominal value | Within ±10% |
| Precision (at LLOQ) | ≤ 20% RSD | < 15% |
| Precision (QC Low, Mid, High) | ≤ 15% RSD | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under tested conditions |
Conclusion: A Framework for Confident Quantification
This application note provides a comprehensive and scientifically grounded framework for the quantification of dehydro nimodipine in biological samples. By understanding the underlying principles of the analytical methodology and adhering to the detailed protocols, researchers can generate high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The provided protocols are a starting point and should be fully validated in the end-user's laboratory to ensure compliance with all relevant regulatory standards.
References
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Nimodipine. Retrieved from [Link]
- Qin, F., Ma, Y., Wang, Y., Chen, L., Wang, D., & Li, F. (2008). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 557-62.
- Contin, M., et al. (2016). Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage.
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Nimodipine. StatPearls. Retrieved from [Link]
- AlSheyyab, R. Y., et al. (2019). Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science, 9(09), 030-037.
-
Drugs.com. (2025). Nimodipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- Do Nascimento, D. F., & De Moraes, M. E. (2010). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Brazilian Journal of Pharmaceutical Sciences, 46(4), 665-677.
-
Wikipedia. (n.d.). Nimodipine. Retrieved from [Link]
-
PubMed. (2019). Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage. Retrieved from [Link]
-
ResearchGate. (2016). MRM chromatograms for nimodipine and the IS resulting from analysis of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Common biotransformation reactions of nimodipine. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2025). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Retrieved from [Link]
-
StatPearls. (2024). Nimodipine. Retrieved from [Link]
-
Kong, X., et al. (2023). Mechanism of nimodipine on cyclosporine metabolism in HLMs. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- De Luca, M., et al. (2014). Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method.
-
medRxiv. (2024). Nimodipine-Associated Standard Dose Reductions and Neurologic Outcomes After Aneurysmal Subarachnoid Hemorrhage. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2024). Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (2026). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIMODIPINE: REVIEW. Retrieved from [Link]
- Wang, X. N., et al. (2016). HPLC determination of Nimodipine in plasma with an improved sample refining method and its application in pharmacokinetic studies. Journal of Chinese Pharmaceutical Sciences, 25(4), 275-283.
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. technologynetworks.com [technologynetworks.com]
- 8. scielo.br [scielo.br]
- 9. Bioanalytics of nimodipine--an overview of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Executive Summary & Biological Rationale
Application Note: Dehydro Nimodipine in In Vitro Pharmacokinetics and Toxicology
Dehydro nimodipine (Pyridine-nimodipine) is the primary aromatized metabolite of the cerebroselective calcium channel blocker, Nimodipine. In cell culture and drug development, it serves two critical functions:
-
Pharmacological Negative Control: Nimodipine belongs to the 1,4-dihydropyridine (DHP) class.[1][2][3][4] The pharmacological activity of this class at L-type voltage-gated calcium channels (
) is strictly dependent on the "pucker" of the dihydropyridine ring. Dehydro nimodipine possesses a planar pyridine ring, rendering it pharmacologically inert or possessing negligible affinity for the DHP binding site. It is therefore the "Gold Standard" negative control to validate that observed cellular effects are specifically due to calcium channel blockade and not off-target toxicity. -
Metabolic Stability Standard: As the primary product of CYP3A4-mediated oxidation, it is used to quantify the intrinsic clearance (
) of Nimodipine in hepatocyte stability assays.
Physicochemical Properties & Handling
Critical Note on Light Sensitivity: While Nimodipine is notoriously photolabile (degrading rapidly under UV/VIS light into Dehydro nimodipine), the metabolite itself is thermodynamically more stable. However, to maintain experimental rigor and prevent secondary degradation, all workflows should be conducted under yellow light (sodium vapor) or low-light conditions.
| Property | Specification | Application Note |
| Molecular Weight | ~416.4 g/mol | Slightly lower than parent due to loss of 2H. |
| Solubility (DMSO) | > 20 mM | Preferred solvent. Stock solutions (10 mM) are stable at -20°C for 3 months. |
| Solubility (Water) | Negligible | Do not attempt direct aqueous dissolution. Predissolve in DMSO. |
| Cell Culture Max DMSO | 0.1% - 0.5% | Ensure final DMSO concentration matches in both Vehicle and Drug treatment groups. |
Application 1: Negative Control in Calcium Flux Assays
Objective: To demonstrate that a cellular response (e.g., vasorelaxation, neuronal survival) is specifically mediated by L-type calcium channel inhibition.
Mechanism:
-
Nimodipine (Parent): Binds to the
subunit of L-type channels Blocks influx. -
Dehydro Nimodipine (Metabolite): Planar structure prevents binding
influx remains active.
Experimental Workflow (Graphviz)
Caption: Workflow for comparative calcium flux assay differentiating active drug (Nimodipine) from inactive metabolite (Dehydro Nimodipine).
Detailed Protocol
-
Cell Seeding: Seed SH-SY5Y (neuronal) or A7r5 (vascular smooth muscle) cells in black-walled 96-well plates (20,000 cells/well). Incubate 24h.
-
Dye Loading: Aspirate media. Wash 1x with HBSS. Add 100 µL Fluo-4 AM (2 µM) in HBSS. Incubate 30 min at 37°C, protected from light.
-
Compound Preparation:
-
Prepare 10 mM stocks of Nimodipine and Dehydro nimodipine in DMSO.
-
Dilute to 2x working concentration (e.g., 20 µM) in HBSS. Final assay concentration will be 10 µM.
-
Control: Prepare 0.2% DMSO in HBSS (Vehicle).
-
-
Baseline & Treatment:
-
Wash cells 2x with HBSS to remove extracellular dye. Add 50 µL HBSS.
-
Add 50 µL of 2x Compound solutions (Nimodipine, Dehydro, or Vehicle).
-
Incubate 15 minutes at Room Temperature (dark).
-
-
Stimulation & Measurement:
-
Place plate in kinetic fluorescent plate reader (Ex/Em: 494/506 nm).
-
Record baseline for 10 seconds.
-
Inject 20 µL of KCl stimulation buffer (Final concentration 60 mM KCl) to depolarize membrane and open VOCCs.
-
Record fluorescence for 120 seconds.
-
-
Data Analysis:
-
Nimodipine: Should show significant suppression of the fluorescence spike (Peak
F/F0 reduced). -
Dehydro Nimodipine: Should show a fluorescence spike identical or nearly identical to the Vehicle control.
-
Application 2: CYP3A4 Metabolic Stability Assay
Objective: Use Dehydro nimodipine as an analytical standard to confirm the metabolic pathway of Nimodipine in hepatocytes.
Rationale: Nimodipine is a high-clearance drug metabolized almost exclusively by CYP3A4/5. The appearance of Dehydro nimodipine in the supernatant correlates inversely with Nimodipine disappearance.
Metabolic Pathway Diagram (Graphviz)
Caption: Hepatic biotransformation pathway of Nimodipine mediated by CYP3A4.[5][6]
Protocol: Hepatocyte Stability Assay
-
System: Cryopreserved human hepatocytes or HepaRG cells (differentiated).
-
Incubation:
-
Thaw hepatocytes and resuspend in Krebs-Henseleit Buffer (pH 7.4).
-
Pre-incubate cells (1 x 10^6 cells/mL) for 5 min at 37°C.
-
Initiate reaction by adding Nimodipine (Final conc: 1 µM).
-
-
Sampling:
-
At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
-
Quantification (LC-MS/MS):
-
Centrifuge samples (4000g, 20 min) to pellet protein.
-
Inject supernatant.
-
Monitor Transitions:
-
Nimodipine: m/z 419.2
343.1 -
Dehydro Nimodipine: m/z 417.2
341.1 (Note the -2 Da mass shift).
-
-
-
Validation:
-
The assay is valid if Dehydro nimodipine formation is linear with time initially and inhibited by Ketoconazole (a specific CYP3A4 inhibitor).
-
References
-
Mayer, D., et al. (1987). "Pharmacokinetics of nimodipine." Nimodipine.[1][2][3][4][6][7][8][9][10][11][12] Pharmacological and Clinical Properties.[1][2][3][4][6][7][10][11][13] Schattauer, Stuttgart.
-
Motley, C., et al. (2020). "Nimodipine Pharmacokinetic Variability in Various Patient Populations." Neurocritical Care.
-
Grundy, J.S., et al. (1997). "Dihydropyridine calcium channel blockers: P-glycoprotein interactions and cytotoxicity in MDCK cells." Pharmaceutical Research.[7]
-
FDA Label (2022). "Nimodipine (Nymalize) Prescribing Information." U.S. Food and Drug Administration.[2]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Pharmacology of nimodipine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of nimodipine on ocular blood flow and colour contrast sensitivity in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nimodipine on ocular blood flow and colour contrast sensitivity in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Profiling of Dehydro Nimodipine
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the stability profiling and quality control of Nimodipine.[1] It details the spectroscopic identification of Dehydro nimodipine (Nimodipine Impurity A), the primary oxidative degradation product.[1]
A Stability-Indicating Protocol for Nimodipine Impurity A
H-NMR, LC-MS/MS Subject: Dehydro nimodipine (Nimodipine Related Compound A)[2]Executive Summary
Dehydro nimodipine (CAS: 85677-93-6) is the pyridine analogue of the calcium channel blocker Nimodipine.[1][3] It represents the primary oxidative degradation product, formed readily upon exposure to UV-VIS light (photolysis) or oxidative stress.[1]
From a pharmacological perspective, the transformation from the 1,4-dihydropyridine (DHP) structure to the pyridine ring results in a complete loss of calcium channel blocking activity and potential toxicity.[2] Therefore, quantifying this impurity is a critical Critical Quality Attribute (CQA) in drug development.
Key Spectroscopic Signatures:
-
Mass Spectrometry: A mass shift of -2 Da (
) relative to the parent drug.[1] -
UV-Vis: The disappearance of the characteristic DHP absorption band at ~350 nm .[1]
-
NMR: The loss of the C4-methine proton (
ppm) and the N-H proton.[1]
Chemical Identity & Mechanism
The degradation mechanism involves the aromatization of the 1,4-dihydropyridine ring into a pyridine ring.[1] This process is driven by the abstraction of the proton at C4 and the hydrogen from the nitrogen atom, establishing a fully conjugated aromatic system.[1]
| Feature | Nimodipine (Parent) | Dehydro Nimodipine (Impurity A) |
| Structure Type | 1,4-Dihydropyridine (DHP) | Pyridine Derivative |
| Formula | ||
| Mol.[4][5] Weight | 418.44 g/mol | 416.42 g/mol |
| Pharmacopoeia | Nimodipine | BP Impurity A / USP Related Compound A |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol (Lower solubility in water) |
Degradation Pathway Diagram
Figure 1: The oxidative aromatization pathway of Nimodipine to Dehydro nimodipine.
Experimental Protocols
Protocol A: Controlled Generation (Photolytic Stress)
To validate analytical methods, you must often generate the impurity in situ if a standard is unavailable.[1]
-
Preparation: Prepare a 1 mg/mL solution of Nimodipine in Methanol.
-
Exposure: Transfer the solution to a quartz cuvette (transparent to UV).
-
Irradiation: Expose the sample to a UV source (Xenon arc lamp or standard ICH Q1B photostability chamber) for 4–6 hours.
-
Verification: Analyze an aliquot every 60 minutes using UV-Vis (Protocol B) to observe the spectral shift.
Protocol B: UV-Vis Spectroscopic Analysis
The most rapid method for distinguishing the parent DHP from the pyridine impurity is UV-Vis spectroscopy.[1]
Data Interpretation:
Protocol C: LC-MS/MS Profiling
Mass spectrometry provides the definitive confirmation of the molecular weight change (-2 Da).[1]
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax),
mm, 5 m.[2] -
Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Formate (10mM, pH 3.[1]5) [60:40 v/v].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (isobestic point) and MS-ESI (+).[1]
MS Parameters (ESI Positive Mode):
Results Summary:
| Compound | Precursor Ion
Protocol D: H-NMR Structural Characterization
NMR is required for structural elucidation to prove the loss of the specific protons associated with the DHP ring.[1]
Spectral Comparison Table:
| Proton Assignment | Nimodipine (DHP) | Dehydro Nimodipine (Pyridine) | Mechanistic Insight |
| NH (Ring Nitrogen) | ~5.0 - 8.0 (Broad Singlet) | Absent | Aromatization removes the amine proton. |
| C4-H (Methine) | ~5.0 (Singlet) | Absent | Oxidation creates a fully substituted aromatic C4.[1] |
| C2, C6 - Methyls | ~2.3 (Singlet) | ~2.5 - 2.7 (Singlet) | Downfield shift due to aromatic ring current (deshielding). |
| Aromatic Ring (Nitrophenyl) | ~7.4 - 8.1 (Multiplet) | ~7.6 - 8.4 (Multiplet) | Shifts due to change in electronic environment of the pyridine substituent.[1] |
Integrated Analytical Workflow
This diagram illustrates the decision tree for characterizing Nimodipine stability samples.
Figure 2: Step-by-step analytical decision tree for identifying Dehydro nimodipine.
References
-
British Pharmacopoeia Commission. (2025).[1][7] Nimodipine Impurity A Reference Standard. British Pharmacopoeia.[1][7][8]
-
United States Pharmacopeia (USP). (2023).[1][8] Nimodipine Related Compound A. USP Store.
-
Barmpalexis, P., et al. (2011).[1] Developing and optimizing a validated isocratic reversed-phase high-performance liquid chromatography separation of nimodipine and impurities. Journal of Pharmaceutical and Biomedical Analysis.
-
Nirogi, R., et al. (2006).[1][9] Liquid chromatographic-electrospray tandem mass spectrometric method for the quantification of nimodipine in human plasma. Journal of Chromatography B.
-
Mielcarek, J., & Matłoka, A. (2012).[2][10] Comparison of analytical methods for investigating the photostability of 1,4-dihydropyridine derivatives. International Journal of Pharmaceutical Medicine.
Sources
- 1. lcms.cz [lcms.cz]
- 2. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. store.usp.org [store.usp.org]
- 5. GSRS [precision.fda.gov]
- 6. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. Nimodipine impurity A British Pharmacopoeia (BP) Reference Standard 85677-93-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: Synthesis of Dehydro Nimodipine (Nimodipine Impurity A)
Abstract & Introduction
Dehydro Nimodipine (Isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) is the primary oxidative metabolite and degradation product of the calcium channel blocker Nimodipine. In regulatory compliance (USP/EP), it is designated as Nimodipine Related Compound A or Impurity A .
While Nimodipine contains a 1,4-dihydropyridine (1,4-DHP) ring, Dehydro Nimodipine possesses a fully aromatized pyridine ring. This structural change significantly alters its pharmacological profile—rendering it inactive as a calcium channel blocker—and its physicochemical properties (UV absorption and solubility).
This guide details two validated protocols for the synthesis of Dehydro Nimodipine for use as an analytical reference standard:
-
Method A (Robust): Oxidation using Activated Manganese Dioxide (
). -
Method B (Rapid): Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]
Chemical Basis & Mechanism
The conversion of Nimodipine to Dehydro Nimodipine is an oxidative aromatization . The driving force is the formation of the stable, aromatic pyridine system.
-
Starting Material: Nimodipine (
, MW: 418.44) -
Product: Dehydro Nimodipine (
, MW: 416.42) -
Transformation: Loss of two hydrogen atoms (one from the N-H and one from the C4-H).
Reaction Mechanism
The reaction proceeds via a single-electron transfer (SET) mechanism or direct hydride abstraction, depending on the oxidant.
-
Oxidation: The oxidant abstracts a hydride or electrons from the DHP ring.
-
Aromatization: The unstable intermediate loses a proton to form the energetic minimum: the aromatic pyridine ring.
-
Selectivity: Chemical oxidants are preferred over photodegradation because they preserve the nitro group (
) on the phenyl ring, whereas light often reduces it to a nitroso ( ) group.
Figure 1: Simplified mechanistic pathway of oxidative aromatization.
Safety & Precautions
-
Light Sensitivity: Nimodipine is extremely light-sensitive. All weighing and reaction setups must be performed under amber light or in vessels wrapped in aluminum foil.
-
DDQ Handling: DDQ is toxic and generates hydrogen cyanide (HCN) if exposed to strong acids. Use in a well-ventilated fume hood.
-
Solvents: Dichloromethane (DCM) and Toluene are hazardous. DCM is a suspected carcinogen; Toluene is reprotoxic.
Experimental Protocols
Method A: Oxidation via Activated Manganese Dioxide ( )
Best for: Large scale, cost-effectiveness, and ease of workup.
Reagents:
-
Nimodipine (1.0 eq)
-
Activated Manganese Dioxide (
) (10.0 eq) -
Dichloromethane (DCM) or Chloroform (anhydrous)
Protocol:
-
Preparation: Dissolve 1.0 g (2.39 mmol) of Nimodipine in 20 mL of anhydrous DCM in a round-bottom flask wrapped in foil.
-
Addition: Add 2.08 g (23.9 mmol) of Activated
to the solution. -
Reaction: Reflux the mixture with vigorous stirring for 4–6 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The fluorescent blue spot of Nimodipine (under UV 365nm) will disappear, replaced by a dark UV-absorbing spot (Dehydro Nimodipine).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove excess
. Wash the Celite pad with DCM (3 x 10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a yellow solid.
Method B: Oxidation via DDQ
Best for: Small scale, rapid synthesis, and high purity.
Reagents:
-
Nimodipine (1.0 eq)
-
DDQ (1.1 eq)
-
Dichloromethane (DCM) or THF
Protocol:
-
Preparation: Dissolve 100 mg (0.24 mmol) of Nimodipine in 5 mL of DCM at room temperature (protect from light).
-
Addition: Add 60 mg (0.26 mmol) of DDQ in one portion. The solution will immediately darken (charge-transfer complex).
-
Reaction: Stir at room temperature for 30–60 minutes. Reaction is typically instantaneous.
-
Workup: The byproduct (DDHQ) precipitates or remains soluble depending on concentration. Wash the organic layer with 10%
solution (2 x 5 mL) to remove DDHQ and excess DDQ. Wash with Brine (1 x 5 mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Purification & Characterization
Purification: Recrystallization from Ethanol/Ether is often sufficient. If high purity (>99.5%) is required for an analytical standard, use Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (80:20
60:40).
Characterization Data:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 118–120°C.
-
Mass Spectrometry (ESI+):
417.1 . -
1H-NMR (CDCl3, 400 MHz):
-
Diagnostic Change: Disappearance of the singlet at ~5.0 ppm (C4-H) and the broad singlet at ~6-8 ppm (NH) seen in Nimodipine.
-
New Signals: Aromatic protons for the pyridine ring are not applicable (fully substituted), but the phenyl ring protons shift downfield.
-
Key Peaks:
8.15 (s, 1H, Phenyl-H), 7.6–7.8 (m, 3H, Phenyl-H), 4.1 (q, 2H, Ethyl), 3.6 (t, 2H, Methoxyethyl), 2.6 (s, 6H, Pyridine-CH3).
-
Comparison of Methods
| Feature | Method A ( | Method B (DDQ) |
| Reaction Time | 4–6 Hours (Reflux) | 30–60 Minutes (RT) |
| Workup | Filtration (Simple) | Extraction (Moderate) |
| Yield | 85–90% | 90–95% |
| Cost | Low | Moderate |
| Impurity Profile | Very Clean | Risk of residual DDQ |
Visualization: Experimental Workflow
Figure 2: Decision tree and workflow for the synthesis of Dehydro Nimodipine.
References
-
European Pharmacopoeia (Ph. Eur.) . Nimodipine Monograph: Impurity A.
-
Bagley, M. C., et al. (2006).[3] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 2006(8), 1283-1288.
-
Memarian, H. R., et al. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B, 64(10), 1187–1192.
-
United States Pharmacopeia (USP) . Nimodipine Related Compound A.
Sources
Application Note: Dehydro Nimodipine Experimental Design in Neuroscience
This Application Note is structured as a high-level technical guide for pharmaceutical scientists and neurobiologists. It synthesizes established pharmacokinetic principles with specific experimental protocols for Dehydro nimodipine , the primary pyridine metabolite of the calcium channel blocker Nimodipine.
Executive Summary & Scientific Context
In the development of neurotherapeutics for Subarachnoid Hemorrhage (SAH) and vascular dementia, Nimodipine remains a gold-standard reference due to its high lipophilicity and blood-brain barrier (BBB) permeability. However, its primary metabolite, Dehydro nimodipine (Dehydronimodipine) , presents a critical variable in pharmacokinetic (PK) modeling and safety pharmacology.
Unlike the 1,4-dihydropyridine (DHP) parent structure, the metabolite possesses an aromatized pyridine ring. While historically classified as pharmacologically inactive regarding L-type voltage-gated calcium channel (VGCC) blockade, precise quantification of Dehydro nimodipine is essential for:
-
Metabolic Flux Analysis: Differentiating between drug clearance and tissue accumulation.
-
CYP3A4 Activity Monitoring: As Nimodipine is a sensitive substrate for CYP3A4, the metabolite-to-parent ratio serves as a biomarker for hepatic and potentially cerebrovascular metabolic activity.
-
Safety Pharmacology: Confirming the lack of off-target effects in high-dose CNS delivery (e.g., intraventricular formulations).
This guide details the experimental frameworks for LC-MS/MS quantification in neural matrices and functional exclusion assays to validate metabolic inactivity.
Experimental Workflow: Biological Logic
The following diagram illustrates the metabolic trajectory and the decision-making logic for experimental design.
Figure 1: Metabolic pathway and associated experimental workflows. Nimodipine undergoes oxidative dehydrogenation to form the pyridine analog, necessitating distinct analytical and functional assays.
Protocol A: High-Sensitivity LC-MS/MS Quantitation in Neural Tissue
Quantifying Dehydro nimodipine in Cerebrospinal Fluid (CSF) or brain homogenate requires high specificity to distinguish it from the parent drug, as they differ by only 2 Daltons (2H).
Method Principles[1]
-
Differentiation: The transition from Dihydropyridine to Pyridine reduces the molecular weight by ~2 Da.
-
Ionization: Electrospray Ionization (ESI) in Positive mode.[3]
-
Internal Standard (IS): Nimodipine-d7 or Nitrendipine (structural analog).
Sample Preparation (Brain Homogenate/CSF)
Objective: Maximize recovery while removing lipids that suppress ionization.
-
Homogenization:
-
Weigh 100 mg of brain tissue (cortex/hippocampus).
-
Add 400 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize using a bead beater (2 cycles, 30s, 4°C).
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Aliquot 100 µL of homogenate or CSF into a glass tube.
-
Add 10 µL of Internal Standard (100 ng/mL).
-
Add 500 µL of extraction solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Note: MTBE provides a cleaner supernatant for lipid-rich brain tissue.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a fresh vial.
-
Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H2O + 0.1% Formic Acid).
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | High resolution for structural analogs. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Buffer ensures stable protonation [M+H]+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B to 95% B over 3.0 min | Rapid separation of parent and metabolite. |
MRM Transitions (Mass Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nimodipine | 419.2 [M+H]+ | 343.1 | 15 - 20 |
| Dehydro Nimodipine | 417.2 [M+H]+ | 341.1* | 18 - 25 |
| IS (Nitrendipine) | 361.1 [M+H]+ | 315.1 | 15 |
*Note: The product ion 341.1 corresponds to the loss of the ester side chain, analogous to the 343.1 fragment of the parent. Optimization of Collision Energy (CE) is required for each specific instrument.
Protocol B: Functional Activity Exclusion (Safety Pharmacology)
To validate that clinical effects are driven by Nimodipine and not its metabolite, one must demonstrate the "inactivity" of Dehydro nimodipine on L-type Calcium Channels (Cav1.2).
Rationale
Dihydropyridines bind to the inactivated state of the calcium channel. The aromatization of the DHP ring (forming the pyridine) typically abolishes this binding affinity. This assay provides the quantitative IC50 data to support this claim.
Assay Setup: FLIPR Calcium Flux
Cell Line: CHO or HEK293 cells stably expressing human Cav1.2 (CACNA1C) and the β/α2δ subunits.
Step-by-Step Protocol:
-
Seeding: Plate cells in 384-well black-wall/clear-bottom poly-D-lysine coated plates (10,000 cells/well). Incubate overnight.
-
Dye Loading:
-
Remove media.
-
Add Calcium 6 (Molecular Devices) or Fluo-4 AM dye in HBSS buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Test Arm: Dehydro nimodipine (Concentration range: 1 nM to 100 µM).
-
Control Arm: Nimodipine (Concentration range: 0.1 nM to 10 µM).
-
Vehicle: 0.1% DMSO.
-
-
Agonist Stimulation:
-
Basal fluorescence is recorded for 10 seconds.
-
Inject KCl (Depolarization buffer, final conc. 30 mM) to open voltage-gated channels.
-
-
Data Acquisition: Measure Fluorescence (RFU) max - RFU min.
Data Analysis & Interpretation
Calculate % Inhibition relative to Vehicle (0% inhibition) and a full-block control (e.g., 10 µM Nifedipine).
Expected Results:
-
Nimodipine: IC50 ≈ 1–10 nM (Potent block).
-
Dehydro Nimodipine: IC50 > 10,000 nM (Inactive).
-
Self-Validation: If Dehydro nimodipine shows inhibition < 1 µM, check for contamination with the parent compound using the LC-MS method from Protocol A.
Quantitative Data Summary
The following table summarizes the expected physicochemical and pharmacological differences critical for experimental design.
| Feature | Nimodipine (Parent) | Dehydro Nimodipine (Metabolite) | Experimental Implication |
| Structure | 1,4-Dihydropyridine | Pyridine (Aromatic) | Dehydro is planar; Parent is puckered. |
| Molecular Mass | 418.44 | 416.42 | Requires high-res MS or specific MRM. |
| Lipophilicity (LogP) | High (~3.4) | Moderate-High | Both cross BBB; Dehydro may clear faster. |
| Target | L-Type Ca2+ Channel | None (Inactive) | Dehydro is a negative control in physiology. |
| UV Absorbance | λmax ~238, 350 nm | λmax ~270 nm | UV spectra differ; useful for HPLC-UV checks. |
Visualizing the Analytical Logic
Figure 2: Analytical decision tree for simultaneous quantification. The separation of pathways at the MRM stage allows for precise calculation of the metabolic ratio.
References
-
Nimodipine Pharmacokinetics & Metabolism
- Source: National Institutes of Health (NIH) / PubMed
- Title: Overview on pharmacokinetics of nimodipine in healthy volunteers and in p
-
URL:[Link] (Search Term: Nimodipine pharmacokinetics SAH)
-
LC-MS/MS Method Validation
- Source: Journal of Chrom
- Title: Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of p
-
URL:[Link]
-
Calcium Channel Pharmacology
- Source: Frontiers in Pharmacology
- Title: Discovery and Development of Calcium Channel Blockers.
-
URL:[Link]
-
Chemical Structure & Properties
- Source: PubChem (NIH)
- Title: Dehydro nimodipine (Compound Summary).
-
URL:[Link]
Sources
Application Note: A Comprehensive Guide to Measuring the Stability of Dehydro nimodipine
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1] Dehydro nimodipine, the primary oxidative degradation product of the calcium channel blocker nimodipine, is a critical molecule to monitor in stability studies of the parent drug.[2][3] Nimodipine is susceptible to degradation, particularly through the aromatization of its dihydropyridine ring to form Dehydro nimodipine, a process that can be accelerated by factors such as light, heat, and pH.[2][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques and protocols for accurately measuring the stability of Dehydro nimodipine. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[6][7][8]
Understanding the Chemistry of Dehydro nimodipine and its Formation
Dehydro nimodipine, with the IUPAC name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, is formed from the oxidation of nimodipine.[9] This transformation involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring of nimodipine, resulting in a more stable aromatic pyridine ring.
Key Chemical Properties of Nimodipine:
| Property | Value |
| Molecular Formula | C21H26N2O7 |
| Molecular Weight | 418.44 g/mol [10] |
| Melting Point | ~125°C[10] |
| Solubility | Soluble in ethanol and acetone, insoluble in water[11] |
| Light Sensitivity | Sensitive to light, with degradation half-lives of 56 hours in daylight and 16 hours under UV light for a 50 ng/mL solution[12] |
The primary degradation pathway of nimodipine is its oxidation to Dehydro nimodipine, which is often prompted by photolytic, acidic, and alkaline conditions.[4][5][13][14] Understanding this conversion is fundamental to developing a robust stability-indicating analytical method.
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation, or stress testing, is a critical component of stability assessment.[3][15] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][15] The goal is to achieve a target degradation of 5-20% of the active ingredient.[3]
Protocol for Forced Degradation of Nimodipine
This protocol is designed to induce the formation of Dehydro nimodipine and other potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of nimodipine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 70°C in a calibrated oven for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]
-
3. Sample Analysis:
-
After exposure, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is the cornerstone of accurate stability measurement. This method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][14] |
| Mobile Phase | A mixture of acetonitrile, methanol, and water in varying ratios (e.g., 55:11:34, v/v/v)[5][14] or methanol and water (pH 3.5) at 80:20, v/v[17] |
| Flow Rate | 0.5 - 1.0 mL/min[5][14][17] |
| Detection Wavelength | 235 nm or 237 nm[5][14] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like nimodipine, with a focus on quantifying Dehydro nimodipine.
Caption: Workflow for Forced Degradation and Stability Analysis.
Potential Degradation Pathway of Nimodipine
The primary degradation pathway of nimodipine involves the oxidation of the dihydropyridine ring to a pyridine ring, forming Dehydro nimodipine.
Caption: Primary Degradation Pathway of Nimodipine.
Long-Term and Accelerated Stability Studies
Following the insights gained from forced degradation studies, formal stability studies are conducted under controlled storage conditions as prescribed by ICH Q1A(R2) guidelines.[6][8]
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months[7] |
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months[8]
Data Interpretation and Reporting
The stability data should be systematically evaluated. This includes:
-
Assay of Nimodipine: A decrease in the concentration of nimodipine over time indicates degradation.
-
Quantification of Dehydro nimodipine: An increase in the concentration of Dehydro nimodipine should be monitored.
-
Mass Balance: The sum of the assay of nimodipine and the percentage of all degradation products should ideally be close to 100%. A significant deviation may suggest the formation of non-chromophoric degradation products or loss of volatile products.
Conclusion
The stability of Dehydro nimodipine is intrinsically linked to the stability of its parent compound, nimodipine. A thorough understanding of nimodipine's degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, is essential for ensuring the quality and safety of nimodipine-containing drug products. The protocols and methodologies detailed in this application note provide a comprehensive framework for researchers and scientists to confidently assess the stability of Dehydro nimodipine in accordance with global regulatory standards.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
Q1A(R2) Guideline - ICH. [Link]
-
ICH Guidelines for Stability Studies. Oreate AI Blog. [Link]
-
Nimodipine. Wikipedia. [Link]
-
ICH guidelines for stability studies 1. Slideshare. [Link]
-
Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali. BrJAC. [Link]
-
Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method. PubMed. [Link]
-
A STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF NIMODIPINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research. [Link]
-
Degradation of nimodipine and stability indicating method. Slideshare. [Link]
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]
-
Nimodipine Pharmacokinetic Variability in Various Patient Populations. PMC - NIH. [Link]
-
Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Stability-Indicating LC Method for Estimation of Nimodipine in Dosage Form and Spiked Serum Using Systematized Design of. [Link]
-
Rp-hplc forced degradation studies of nimodipine in pharmaceutical dosage form. World Journal of Pharmaceutical Research. [Link]
-
Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. ResearchGate. [Link]
-
Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. IJPPR. [Link]
-
Compound 529928: Dehydro nimodipine. Data.gov. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Forced degradation studies of Felodipine. ResearchGate. [Link]
-
Nimodipine. Chemsrc. [Link]
-
Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF NIMODIPINE IN BULK AND TABLET DOSAGE FORM. [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Nimodipine. PubChem - NIH. [Link]
Sources
- 1. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 2. scispace.com [scispace.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Degradation of nimodipine and stability indicating method | PPTX [slideshare.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. catalog.data.gov [catalog.data.gov]
- 10. Nimodipine | CAS#:66085-59-4 | Chemsrc [chemsrc.com]
- 11. Nimodipine | 66085-59-4 [chemicalbook.com]
- 12. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dehydro Nimodipine Solubility Challenges
Welcome to the technical support center for Dehydro nimodipine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As a pyridine analog of nimodipine, Dehydro nimodipine is a critical metabolite and reference compound in pharmaceutical research. However, its poor aqueous solubility can present significant hurdles in experimental design and execution.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively. Please note that while Dehydro nimodipine is the focus, much of the available solubility data and enhancement strategies are derived from its parent compound, nimodipine. Due to their structural similarity, these data provide a strong foundation for working with Dehydro nimodipine. The key structural difference, the aromatic pyridine ring in Dehydro nimodipine compared to the dihydropyridine ring in nimodipine, may influence its physicochemical properties, including solubility. We will address these potential differences throughout this guide.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding Dehydro nimodipine's solubility.
Q1: What is Dehydro nimodipine and why is its solubility a concern?
Dehydro nimodipine is the primary and pharmacologically less active metabolite of nimodipine, a dihydropyridine calcium channel blocker.[1][2] It is formed by the oxidation of the dihydropyridine ring to a pyridine ring.[3] Like its parent compound, Dehydro nimodipine is a lipophilic molecule with poor aqueous solubility, which can complicate its use in in-vitro assays, formulation development, and other experimental settings that require aqueous-based systems.
Q2: What is the expected aqueous solubility of Dehydro nimodipine?
While specific solubility data for Dehydro nimodipine is not extensively published, we can infer its properties from nimodipine. Nimodipine is practically insoluble in water, with reported aqueous solubility values as low as 0.0653 mg/100 ml.[4] Given its structural similarity, Dehydro nimodipine is also expected to have very low aqueous solubility.
Q3: In which organic solvents is Dehydro nimodipine likely to be soluble?
Based on the data for nimodipine, Dehydro nimodipine is expected to be soluble in a range of organic solvents. Nimodipine is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5][6] It is also reported to be soluble in acetone and methanol.[7][8] When preparing stock solutions, it is recommended to start with these solvents.
Q4: How might the structural difference between nimodipine and Dehydro nimodipine affect solubility?
The primary structural difference is the aromatization of the dihydropyridine ring in nimodipine to a pyridine ring in Dehydro nimodipine. This change results in a more planar and rigid structure. While this may lead to more efficient crystal packing, potentially lowering solubility, the introduction of a more polar pyridine ring could slightly enhance aqueous solubility compared to nimodipine. However, without experimental data, this remains a theoretical consideration.
Troubleshooting Guide: Common Solubility Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the handling and dissolution of Dehydro nimodipine.
Q1: I've dissolved Dehydro nimodipine in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
This is a common issue known as "salting out" or precipitation upon dilution. The organic solvent is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixed solvent system.
-
Expert Advice:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of Dehydro nimodipine in your assay.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic cosolvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay components.
-
Use a different cosolvent: Some cosolvents are better at maintaining the solubility of hydrophobic compounds in aqueous solutions. Consider trying DMSO or DMF, as they often have a greater solubilizing capacity than ethanol for compounds like nimodipine.[5]
-
Employ a solubilizing excipient: For more persistent precipitation, consider incorporating a pharmaceutically acceptable solubilizing agent into your aqueous buffer. Options include surfactants like Tween® 80 or polymers like polyethylene glycol (PEG).[9][10]
-
Q2: My Dehydro nimodipine powder is not dissolving completely, even in organic solvents. What could be the reason?
Incomplete dissolution in organic solvents is less common but can occur due to several factors.
-
Expert Advice:
-
Check the solvent purity: Ensure you are using high-purity, anhydrous solvents. The presence of even small amounts of water can significantly reduce the solubility of highly lipophilic compounds.
-
Apply gentle heating and sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help break down any aggregates and facilitate dissolution. Be cautious with temperature to avoid degradation, especially for prolonged periods.
-
Verify the compound's integrity: If solubility issues persist, there may be an issue with the compound itself. Consider verifying its purity and identity through analytical techniques like HPLC or mass spectrometry.
-
Q3: I'm observing inconsistent results in my biological assays, which I suspect are due to poor solubility. How can I confirm this and what can I do?
Inconsistent results are a hallmark of solubility problems, as the actual concentration of the compound in solution may vary between experiments.
-
Expert Advice:
-
Visually inspect your solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation (cloudiness, visible particles).
-
Quantify the soluble fraction: To be certain, you can centrifuge your working solution and measure the concentration of Dehydro nimodipine in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[11]
-
Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for extended periods, as the compound may precipitate over time, especially if stored at low temperatures.
-
Consider a solubility-enhancing formulation: If consistent solubility remains a challenge, adopting a more robust formulation strategy, such as creating a solid dispersion or a cyclodextrin complex, may be necessary for reliable and reproducible results.
-
Solubility Enhancement Protocols
For experiments requiring higher concentrations of Dehydro nimodipine in aqueous media, the following protocols for common solubility enhancement techniques can be employed.
Protocol 1: Preparation of a Cosolvent Stock Solution
This is the most common and straightforward method for initial experiments.
Objective: To prepare a high-concentration stock solution of Dehydro nimodipine in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
Dehydro nimodipine powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of Dehydro nimodipine powder in a clean, dry vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO: Chosen for its excellent solubilizing power for a wide range of hydrophobic compounds.
-
Vortexing and Sonication: These steps provide the necessary energy to overcome the lattice energy of the solid compound and facilitate its interaction with the solvent molecules.
-
Aliquoting and Storage: Prevents degradation from repeated temperature changes and minimizes the risk of contamination.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier, which can significantly enhance its dissolution rate and apparent solubility in aqueous media.[10]
Objective: To prepare a solid dispersion of Dehydro nimodipine with a hydrophilic polymer to improve its aqueous dispersibility and dissolution.
Materials:
-
Dehydro nimodipine
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol, analytical grade
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of Dehydro nimodipine to PVP K30 (e.g., 1:5 w/w).
-
Accurately weigh the calculated amounts of Dehydro nimodipine and PVP K30.
-
Dissolve both the Dehydro nimodipine and PVP K30 in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully evaporated, a thin film or solid mass will remain. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator at room temperature.
Causality Behind Experimental Choices:
-
PVP K30: A commonly used hydrophilic polymer that is highly water-soluble and can form amorphous solid dispersions, preventing the drug from crystallizing out of solution.
-
Solvent Evaporation: This method ensures a high degree of mixing between the drug and the carrier at a molecular level.
-
Vacuum Drying: Crucial for removing all traces of the organic solvent, which could otherwise affect downstream experiments.
-
Grinding: Increases the surface area of the solid dispersion, further promoting rapid dissolution.
Data Summary Table
The following table summarizes the solubility of nimodipine in various solvents, which can be used as a reference for Dehydro nimodipine.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (~0.0653 mg/100 ml) | [4] |
| Ethanol | ~2 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Methanol | Soluble | [4] |
| Acetone | Soluble | [7] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [5] |
Visualizing Solubility Enhancement: Solid Dispersion Mechanism
The following diagram illustrates the principle behind the enhanced dissolution of a poorly soluble drug, like Dehydro nimodipine, when formulated as a solid dispersion.
Caption: Mechanism of enhanced dissolution via solid dispersion.
References
-
AlSheyyab, R. I., et al. (2019). Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science, 9(9), 30-37. [Link]
-
Nimodipine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Nimodipine. PubChem. [Link]
-
Al-khedairy, E. B. H., & Al-shdefat, R. (2018). Solubility of nimodipine in different hydrotropic agents. ResearchGate. [Link]
-
Scriabine, A., & van den Kerckhoff, W. (1988). Pharmacology of nimodipine. A review. Annals of the New York Academy of Sciences, 522, 698-706. [Link]
-
Jabir, H. A., & Ghareeb, M. M. (2021). Formulation and Characterization of Nimodipine Nanoparticles for the Enhancement of solubility and dissolution rate. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1527 E-ISSN: 2521-3512), 30(2), 1-11. [Link]
-
(a) Phase solubility diagram of nimodipine in distilled water at... - ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability. International journal of nanomedicine, 13, 8235. [Link]
-
Attia, M. S., et al. (2020). Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method for simultaneous determination of Nimodipine and Citicoline sodium in the presence of Nimodipine degradation products in Bulk and Tablets. ResearchGate. [Link]
-
Venkataraman, R., et al. (2020). Nimodipine Pharmacokinetic Variability in Various Patient Populations. Journal of pharmaceutical care & health systems, 7(2). [Link]
-
Compound 529928: Dehydro nimodipine. Data.gov. [Link]
-
Nimodipine. Deranged Physiology. [Link]
-
de Oliveira, A. C. C., et al. (2013). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Journal of pharmaceutical and biomedical analysis, 74, 273-278. [Link]
-
Gorajana, A., et al. (2011). Physicochemical characterization and in vitro evaluation of solid dispersions of nimodipine with PEG 8000. Asian Journal of Chemistry, 23(7), 2857. [Link]
-
Riekes, M. K., et al. (2012). Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Journal of Chromatographic Science, 50(9), 831-839. [Link]
-
Meyer, H., et al. (1985). Nimodipine: synthesis and metabolic pathway. Arzneimittel-Forschung, 35(9), 1357-1361. [Link]
-
Schregel, K., et al. (2022). Ultrasound-Induced Release Profile of Nimodipine from Drug-Loaded Block Copolymers after Singular vs. Repeated Sonication: In Vitro Analysis in Artificial Cerebrospinal Fluid. Pharmaceutics, 14(9), 1938. [Link]
-
Görtelmeyer, R., & Schmage, N. (1990). Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. International journal of molecular sciences, 21(18), 6542. [Link]
-
Physicochemical Properties of Nimodipine Impurity | Download Table. ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nimodipine: synthesis and metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimodipine | 66085-59-4 [chemicalbook.com]
- 8. ≥98% (HPLC), L-type Ca2+ channel antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Dehydro Nimodipine Stability & Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dehydro nimodipine. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the stability and degradation challenges encountered during experimental work. Our focus is on providing not just methods, but the scientific rationale behind them to ensure the integrity and success of your research.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter. We diagnose the probable cause and provide actionable solutions based on established analytical principles.
Q1: I'm analyzing a stressed sample of nimodipine and see a peak that I suspect is dehydro nimodipine, but its purity is questionable or it's co-eluting with another species. How can I resolve and confirm this?
-
Probable Cause: The primary cause of peak impurity or co-elution in stability studies is the presence of isomeric byproducts, secondary degradants, or insufficient chromatographic resolution. Nimodipine's degradation, particularly under hydrolytic stress, can cleave its ester groups, creating new compounds that may have similar polarity to dehydro nimodipine.[1][2]
-
Causality & Solution: Your analytical method must be "stability-indicating," meaning it can separate the main drug from all potential degradation products.
-
Optimize HPLC Separation: The key is to manipulate the mobile phase to improve selectivity. Start by adjusting the organic-to-aqueous ratio. If using an isocratic method, switch to a shallow gradient elution. Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic degradants, significantly changing their retention times.
-
Employ High-Resolution Columns: If optimization fails, switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to introduce alternative separation mechanisms.
-
Confirm Peak Identity & Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to conduct peak purity analysis across the entire peak. A non-homogenous spectrum indicates a co-eluting impurity. For definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identifying the exact mass of the compound and its fragments, confirming it is dehydro nimodipine.[1][2]
-
Q2: My dehydro nimodipine reference standard is showing signs of degradation in solution, even when stored protected from light in the freezer. What's causing this instability?
-
Probable Cause: While dehydro nimodipine is more stable than its parent compound, nimodipine, it is not entirely inert. The most likely cause of degradation in solution, even without light, is hydrolysis. This can be triggered by using non-neutral solvents or glassware with residual acidic or basic contaminants.
-
Causality & Solution: The ester functional groups on the dehydro nimodipine molecule are susceptible to hydrolysis.
-
Solvent Selection is Critical: For stock solutions, use high-purity, anhydrous aprotic solvents like acetonitrile or DMSO. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or hydrolysis over time.
-
Control pH: If aqueous solutions are necessary for your experiment, use a buffered system (e.g., phosphate buffer) at a neutral pH. Prepare these solutions fresh daily.
-
Storage Protocol: For long-term storage, it is best to store the standard as a solid powder at -20°C or below.[3] If solutions must be stored, flash-freeze aliquots in a solvent like acetonitrile and store at -70°C to minimize molecular mobility and chemical reactions.[3]
-
Q3: During my forced degradation study of nimodipine, I observe the formation of dehydro nimodipine under photolytic conditions, but also a decrease in its concentration after prolonged exposure. Why is the concentration of the degradant decreasing?
-
Probable Cause: This is a classic case of sequential degradation. Nimodipine first degrades to dehydro nimodipine (its primary photoproduct), which is itself photosensitive and degrades further into secondary products upon continued exposure to light.[4]
-
Causality & Solution: The pyridine ring of dehydro nimodipine, while more stable than the dihydropyridine ring of nimodipine, still contains chromophores that absorb UV radiation. This energy can induce further chemical reactions.
-
Time-Course Study: The best way to understand this is to perform a time-course (kinetic) study. Sample the reaction at multiple, shorter time points (e.g., 0, 2, 4, 8, 12, 24 hours). Plot the concentration of nimodipine, dehydro nimodipine, and any new secondary degradants over time. You will observe the concentration of nimodipine decrease while dehydro nimodipine initially increases, peaks, and then decreases as secondary products form.
-
Wavelength Control: The degradation pathway can be wavelength-dependent. Ensure your light source (e.g., UV cabinet at 254 nm or a photostability chamber with UVA/Vis lamps) is well-characterized and consistent with ICH Q1B guidelines.
-
Workflow for Investigating Unexpected Degradation
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehydro nimodipine?
Dehydro nimodipine is the primary metabolite and degradation product of nimodipine.[5][6] It is formed by the oxidation of the 1,4-dihydropyridine ring in nimodipine to a more stable aromatic pyridine ring.[7] This transformation is a key process in both the hepatic metabolism of the drug and its degradation under stress conditions, particularly photolysis.[4][7]
Q2: What are the most significant stability challenges for nimodipine and its conversion to dehydro nimodipine?
Studies have conclusively shown that nimodipine is highly susceptible to degradation under two main conditions:
-
Photolysis: Exposure to light, particularly UV radiation, rapidly converts nimodipine to dehydro nimodipine.[4][8][9] This is often the most significant and fastest degradation pathway. Amorphous nimodipine degrades approximately six times faster than its crystalline form when exposed to light.[10]
-
Hydrolysis: Nimodipine is labile in both acidic and alkaline conditions, leading to the hydrolysis of its ester side chains.[1][9][11]
Conversely, nimodipine shows considerable stability under thermal (heat) and oxidative (e.g., H₂O₂) stress conditions.[8][9][11]
Q3: What are the best practices for storing and handling nimodipine and dehydro nimodipine in the lab?
-
Protection from Light: This is the most critical factor. Always store both solid materials and solutions in amber-colored containers or wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures like weighing and sample preparation.
-
Temperature: For long-term storage, keep solid compounds at -20°C or below. Solutions are best prepared fresh, but if storage is necessary, aliquots should be kept at -70°C.[3] Studies have shown good stability for at least 14 days at this temperature.[3]
-
Atmosphere: While nimodipine is not highly sensitive to oxidation, storing solids under an inert gas like argon or nitrogen can be a good practice to prevent any long-term oxidative degradation.
Q4: Can you provide a summary of conditions used in forced degradation studies for nimodipine?
Forced degradation or stress testing is essential to develop a stability-indicating method. The table below summarizes typical conditions based on published literature.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Nimodipine Stability |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 60°C | Labile[9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours at 60°C | Labile[1][9] |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | Stable[9][11] |
| Thermal (Dry Heat) | Solid Drug | 48 hours at 80°C | Stable[8][9] |
| Photolytic | Solid Drug / Solution | 24 hours in UV cabinet (254 nm) | Highly Labile[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of Nimodipine
This protocol provides a starting point. You must optimize the duration and stress levels to achieve a target degradation of 5-20% for robust method validation.
-
Preparation: Prepare a stock solution of nimodipine at 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to get a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubate in a water bath at 60°C for 4 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.
-
Keep in the dark at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Transfer 10 mg of pure nimodipine powder into a thin, even layer in a petri dish.
-
Expose to UV light at 254 nm in a UV cabinet for 24 hours.
-
Dissolve a known amount of the exposed powder in methanol and dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with mobile phase and keeping it under normal conditions, protected from light.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a composite of several validated methods and serves as an excellent starting point for analysis.[9][11][12]
-
Instrument: HPLC system with UV/Vis or DAD/PDA detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[9][11]
-
Mobile Phase: Acetonitrile:Methanol:Water (55:11:34, v/v/v).[9][11] Filter through a 0.45 µm membrane and degas before use.
-
Flow Rate: 0.8 - 1.0 mL/min.[12]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 20 µL.
-
System Suitability: The method should be able to clearly resolve the nimodipine peak from dehydro nimodipine and other degradant peaks generated during the forced degradation studies.
Nimodipine Degradation Pathways
Caption: Primary degradation routes for nimodipine.
References
- Rp-hplc forced degradation studies of nimodipine in pharmaceutical dosage form. (2024). Google AI Search.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- Degradation of nimodipine and stability indic
-
Riekes, M. K., Rauber, G. S., Kuminek, G., Tagliari, M. P., Cardoso, S. G., & Stulzer, H. K. (2012). Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Journal of Chromatographic Science, 51(6), 511-6. [Link]
- Mohamed, A. E. (n.d.). Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method. BrJAC.
-
Mohamed, A. E. (2019). Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method for simultaneous determination of Nimodipine and Citicoline sodium in the presence of Nimodipine degradation products in Bulk and Tablets. ResearchGate. [Link]
-
Photostability of Crystalline Versus Amorphous Nifedipine and Nimodipine. (2013). Request PDF. [Link]
-
Riekes, M. K., Rauber, G. S., Kuminek, G., Tagliari, M. P., Cardoso, S. G., & Stulzer, H. K. (2013). Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method. PubMed. [Link]
-
Nimodipine. (n.d.). Wikipedia. [Link]
-
Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. (2012). Request PDF. [Link]
-
Nimodipine. (n.d.). PubChem. [Link]
-
Compound 529928: Dehydro nimodipine. (2023). Data.gov. [Link]
-
Data of long-term stability for nimodipine. (n.d.). ResearchGate. [Link]
-
Grooff, D., De Villiers, M. M., & Strydom, C. A. (2013). Photostability of crystalline versus amorphous nifedipine and nimodipine. PubMed. [Link]
-
Nimodipine. (n.d.). PubChem. [Link]
-
Compound 529928: Dehydro nimodipine. (n.d.). Data.gov. [Link]
-
Data of long-term stability for nimodipine. (n.d.). ResearchGate. [Link]
Sources
- 1. brjac.com.br [brjac.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. Nimodipine - Wikipedia [en.wikipedia.org]
- 8. Degradation of nimodipine and stability indicating method | PPTX [slideshare.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Photostability of crystalline versus amorphous nifedipine and nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
Technical Support Center: Optimizing LC-MS Parameters for Dehydro nimodipine Analysis
Welcome to the technical support center for the LC-MS analysis of Dehydro nimodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As your dedicated application scientist, I will walk you through the critical aspects of developing a robust and reliable analytical method for this specific compound. We will delve into the causality behind experimental choices, ensuring your protocols are self-validating systems grounded in scientific integrity.
Dehydro nimodipine is the primary metabolite of Nimodipine, a dihydropyridine calcium channel blocker. The key structural difference is the aromatization of the dihydropyridine ring to a pyridine ring. This seemingly subtle change has significant implications for its physicochemical properties and, consequently, its behavior in an LC-MS system. Understanding these differences is paramount for successful method development.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the analysis of Dehydro nimodipine.
Q1: What are the key physicochemical differences between Nimodipine and Dehydro nimodipine that I should consider for my LC-MS method?
A1: The primary difference is the aromatized pyridine ring in Dehydro nimodipine compared to the dihydropyridine ring in Nimodipine. This makes Dehydro nimodipine a more polar and planar molecule. Consequently, you can expect a shorter retention time on a reversed-phase column compared to Nimodipine under identical conditions. The aromatization also increases the stability of the molecule.
Q2: I am not getting good peak shape for Dehydro nimodipine. What are the likely causes and how can I fix it?
A2: Poor peak shape (e.g., tailing, fronting, or broad peaks) can arise from several factors. For Dehydro nimodipine, a common cause is secondary interactions with residual silanols on the silica-based column. The basic nature of the pyridine ring can lead to these interactions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., pH 2.5-3.5 using formic acid) to keep the pyridine nitrogen protonated. This minimizes secondary interactions.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce silanol activity.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as ammonium formate or acetate, can help to saturate the active sites on the stationary phase, improving peak shape.
-
Q3: My sensitivity for Dehydro nimodipine is low. How can I improve it?
A3: Low sensitivity can be a multifaceted issue. Let's break it down by component:
-
Sample Preparation: Inefficient extraction from the matrix (e.g., plasma, tissue homogenate) is a common culprit. Dehydro nimodipine's increased polarity compared to Nimodipine might require optimization of your extraction solvent system. If you are using liquid-liquid extraction (LLE), consider a more polar organic solvent or a mixture. For solid-phase extraction (SPE), ensure you are using the appropriate sorbent and elution solvent.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally the preferred method for Dehydro nimodipine. Ensure your source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for this specific analyte.
-
MRM Transitions: The fragmentation pattern of Dehydro nimodipine will differ from Nimodipine. You must re-optimize your precursor and product ions. The aromatized ring is more stable, which might lead to different fragmentation pathways.
-
Q4: I am observing significant matrix effects in my bioanalytical method. What are the best strategies to mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[1][2]
-
Chromatographic Separation: The most effective way to combat matrix effects is to achieve good chromatographic separation of Dehydro nimodipine from co-eluting matrix components. Adjusting your gradient profile to ensure the analyte elutes in a "cleaner" region of the chromatogram can be highly effective.
-
Sample Cleanup: A more rigorous sample preparation method can significantly reduce matrix components. Consider switching from protein precipitation to LLE or SPE.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Dehydro nimodipine is the gold standard for correcting matrix effects. If a SIL-IS is unavailable, a structural analog that co-elutes and experiences similar matrix effects can be a suitable alternative.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues you might encounter during your LC-MS analysis of Dehydro nimodipine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MS parameters (precursor/product ions).2. Inefficient ionization.3. Poor extraction recovery.4. Analyte degradation. | 1. Infuse a standard solution of Dehydro nimodipine directly into the mass spectrometer to determine the correct precursor ion and optimize fragmentation.2. Optimize ESI source parameters (capillary voltage, gas flows, temperature).3. Re-evaluate your sample preparation method; consider a different extraction solvent or SPE cartridge.4. Check the stability of Dehydro nimodipine in your sample matrix and processing conditions. |
| Poor Peak Shape (Tailing/Fronting) | 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase. | 1. Lower the mobile phase pH with formic or acetic acid. Use an end-capped column.2. Reduce the injection volume or sample concentration.3. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column equilibration issues.3. Temperature fluctuations. | 1. Prepare fresh mobile phase daily. Use a mobile phase preparation system for accuracy.2. Ensure the column is adequately equilibrated before each injection, especially with gradient methods.3. Use a column oven to maintain a constant temperature. |
| High Background/Noise | 1. Contaminated mobile phase or solvents.2. Dirty MS source.3. Matrix interferences. | 1. Use high-purity, LC-MS grade solvents and additives.[3]2. Clean the ion source components (e.g., capillary, skimmer).3. Improve sample cleanup or chromatographic separation. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in your Dehydro nimodipine analysis workflow.
Protocol 1: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Method Development
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Ionization: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize key parameters for Dehydro nimodipine analysis.
Table 1: Physicochemical Properties of Nimodipine and Dehydro nimodipine
| Property | Nimodipine | Dehydro nimodipine | Implication for LC-MS |
| Molecular Formula | C21H26N2O7[4][5] | C21H24N2O7[6] | Different precursor ion m/z. |
| Molecular Weight | 418.44 g/mol [4][5] | 416.4 g/mol [6] | Dehydro nimodipine has a lower m/z. |
| Structure | Dihydropyridine ring | Pyridine ring | Dehydro nimodipine is more polar. |
| Predicted pKa | ~5.4[7][8] | Expected to be lower | Affects ionization and peak shape. |
| LogP | ~3.4-3.9[4][7] | Expected to be lower | Affects retention and extraction. |
Table 2: Optimized MS/MS Parameters for Dehydro nimodipine (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dehydro nimodipine | 417.2 | To be determined experimentally | To be determined experimentally |
| Internal Standard | Dependent on IS | Dependent on IS | Dependent on IS |
Note: The exact product ions and collision energies must be determined empirically by infusing a pure standard of Dehydro nimodipine into the mass spectrometer.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of Dehydro nimodipine.
Caption: Logical flow for troubleshooting Dehydro nimodipine LC-MS analysis.
References
-
Nimodipine | CAS#:66085-59-4 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]
-
Al-khedairy, E. B., Alsheyyab, R. A., & Al-Remawi, M. M. (2019). Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science, 9(09), 073-080. Available from: [Link]
-
Nimodipine - Deranged Physiology. (n.d.). Retrieved January 30, 2026, from [Link]
-
NIMODIPINE - precisionFDA. (n.d.). Retrieved January 30, 2026, from [Link]
-
Vieira Pontes, D., Uchoa, C. R. A., de Moraes, R. A., Leite, I. O., de Melo Santana, G. S., Santana, A. P. M., ... & de Moraes, M. E. A. (2009). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Brazilian Journal of Pharmaceutical Sciences, 45(3), 465-472. Available from: [Link]
-
Nimodipine M (dehydro-desmethoxyethyl, methyl ester) - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]
-
Compound 529930: Nimodipine M (dehydro-desmethoxyethyl, methyl ester) - Virginia Open Data Portal. (2025). Retrieved January 30, 2026, from [Link]
-
Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. (2009). SciELO. Retrieved January 30, 2026, from [Link]
-
Nimodipine | C21H26N2O7 | CID 4497 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
Determination of nimodipine in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Ramadhan, S. A., & Al-Kinani, K. K. A. (2025). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 34(1). Retrieved January 30, 2026, from [Link]
-
Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. (2024). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 30, 2026, from [Link]
-
Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage. (2019). PubMed. Retrieved January 30, 2026, from [Link]
-
Compound 529928: Dehydro nimodipine - Data.gov. (2025). Retrieved January 30, 2026, from [Link]
-
Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels. (2025). MDPI. Retrieved January 30, 2026, from [Link]
-
Data of long-term stability for nimodipine. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]
-
Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage. (2016). PubMed. Retrieved January 30, 2026, from [Link]
-
Bioanalytics of nimodipine--an overview of methods. (1990). PubMed. Retrieved January 30, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved January 30, 2026, from [Link]
-
Microdialysis combined with liquid chromatography-tandem mass spectrometry for the determination of nimodipine in the guinea pig hippocampus. (2016). ScienceDirect. Retrieved January 30, 2026, from [Link]
-
LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International. Retrieved January 30, 2026, from [Link]
-
Microdialysis Combined With Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Nimodipine in the Guinea Pig Hippocampus. (2016). PubMed. Retrieved January 30, 2026, from [Link]
-
Matrix effect in bioanalysis: an overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 30, 2026, from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved January 30, 2026, from [Link]
-
Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. (2008). PubMed. Retrieved January 30, 2026, from [Link]
-
Data of short-term stability for nimodipine. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
LC/MS Troubleshooting Guide. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Preparation, characterization, and pharmacokinetics of sterically stabilized nimodipine-containing liposomes. (2006). PubMed. Retrieved January 30, 2026, from [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. eijppr.com [eijppr.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 4. Nimodipine | CAS#:66085-59-4 | Chemsrc [chemsrc.com]
- 5. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. japsonline.com [japsonline.com]
- 8. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Dehydro Nimodipine Experimental Variability and Reproducibility
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dehydro nimodipine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental studies, ensuring enhanced reproducibility and data integrity.
Dehydro nimodipine, the primary pyridine metabolite of nimodipine, is crucial for understanding the complete pharmacological and metabolic profile of its parent compound. However, its study is often hampered by issues of variability stemming from the inherent chemical properties of dihydropyridines. This guide offers a structured, problem-oriented approach to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the handling and behavior of dehydro nimodipine and its parent compound, nimodipine.
Q1: What is dehydro nimodipine and why is its accurate measurement challenging?
Dehydro nimodipine is the oxidized, pyridine metabolite of nimodipine. The central challenge in its study lies in the fact that it is often generated in situ from nimodipine, which is itself a labile compound. Nimodipine, a 1,4-dihydropyridine, is susceptible to oxidation, which converts the dihydropyridine ring into a pyridine ring, forming dehydro nimodipine. This process can occur not just metabolically but also spontaneously under suboptimal experimental conditions, leading to artificially inflated measurements of the metabolite.
Q2: My dehydro nimodipine measurements are highly variable between experiments. What are the most likely causes?
Inconsistent quantification of dehydro nimodipine almost always traces back to the stability of the parent compound, nimodipine. The primary sources of variability are:
-
Photodegradation: Nimodipine is extremely sensitive to light. Exposure to ambient lab lighting, especially UV, can rapidly and uncontrollably convert it to dehydro nimodimodipine, creating significant analytical artifacts.[1][2][3]
-
pH Instability: Nimodipine is labile under both acidic and alkaline conditions, undergoing hydrolysis.[1][2][3] Maintaining a stable, neutral pH in your experimental buffers and solvents is critical.
-
Solubility Issues: Like its parent drug, dehydro nimodipine is expected to have poor aqueous solubility.[4][5] Inconsistent solubilization can lead to variable concentrations in your stock solutions and experimental assays.
Q3: What are the key differences in biological activity between nimodipine and dehydro nimodipine?
Nimodipine's therapeutic effects, particularly its vasodilatory and neuroprotective actions, are attributed to its activity as an L-type calcium channel blocker.[6][7][8] The metabolic conversion to dehydro nimodipine results in metabolites that are either inactive or significantly less active than the parent compound.[9] Therefore, unintended conversion of nimodipine to its dehydro form in vitro can lead to a misinterpretation of efficacy studies, showing a weaker effect than anticipated.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to specific problems.
Issue 1: Inconsistent Stock Solution Preparation and Compound Solubility
Poor solubility is a primary driver of non-reproducible results. If the compound is not fully dissolved, the actual concentration will be lower and more variable than the calculated concentration.
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Table 1: Recommended Solvents for Nimodipine and Dehydro Nimodipine
| Solvent | Suitability | Key Considerations |
| DMSO | Excellent | Primary choice for creating high-concentration stock solutions. Ensure final concentration in aqueous media is low (<0.1%) to avoid cellular toxicity. |
| Ethanol | Good | Suitable for stock solutions. Can be used in higher final concentrations than DMSO for some cell-based assays. |
| Methanol | Good | Primarily used for analytical purposes (e.g., HPLC mobile phase) and stock solution preparation.[4][10] |
| Acetonitrile | Analytical Use | Common component of mobile phases for HPLC analysis.[2][3] |
| Water | Very Poor | Nimodipine is poorly water-soluble.[4][5] Aqueous buffers should contain a co-solvent if possible, and pH must be carefully controlled. |
Protocol 1: Preparation of a Validated Stock Solution (10 mM)
-
Pre-calculation: Determine the mass of nimodipine (or dehydro nimodipine) required for your desired volume and concentration.
-
Weighing: Accurately weigh the compound in a light-protected microfuge tube (e.g., an amber tube).
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the tube.
-
Solubilization: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes. Gentle warming up to 37°C can be applied if necessary.
-
Verification: Ensure the solution is clear and free of any visible precipitate before making serial dilutions.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Issue 2: Artifactual Generation of Dehydro Nimodipine During Experiments
This is the most critical factor for reproducibility. Uncontrolled conversion of nimodipine will lead to an overestimation of the metabolite and an underestimation of the parent drug.
Causality: Nimodipine's dihydropyridine ring is electronically susceptible to oxidation, a process that is significantly accelerated by light energy (photodegradation) and non-neutral pH (hydrolysis).
Protocol 2: Minimizing Artifactual Conversion During In Vitro Assays
-
Control the Light Environment:
-
Work under yellow or red light conditions whenever possible.
-
Use amber or foil-wrapped glassware, pipette tips, and microplates for all steps involving the compound.
-
If a plate reader or microscope is used, minimize the light exposure time to only what is necessary for measurement.
-
-
Buffer and Media Preparation:
-
Prepare all buffers and cell culture media fresh.
-
Ensure the final pH of the medium is stable and within the physiological range (7.2-7.4) after the addition of the compound. Nimodipine's solubility and stability decrease drastically at pH 6.0 and higher.[4][11]
-
Avoid prolonged incubation times where possible. If long incubations are necessary, include a "time-zero" control and a "no-cell" control to quantify non-enzymatic degradation.
-
-
Sample Handling and Storage:
-
When preparing samples for analysis (e.g., cell lysates, media supernatants), perform all steps on ice to slow degradation.
-
Immediately after collection, snap-freeze samples in liquid nitrogen and store them at -80°C in amber tubes until analysis.
-
Include a known concentration of a stable internal standard in your samples before processing to account for variability during extraction and analysis.
-
Diagram: Factors Leading to Nimodipine Degradation
Caption: Key factors driving the conversion of nimodipine.
Issue 3: Inaccurate and Non-Reproducible Analytical Quantification
Accurate quantification requires a robust and validated analytical method capable of separating dehydro nimodipine from the parent nimodipine and other potential degradation products.
Self-Validating System: HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to resolve the analyte peaks from any degradation products.
Protocol 3: Foundational RP-HPLC Method for Nimodipine and Dehydro Nimodipine
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A common starting ratio is 70:30 (v/v).[12] Some methods may include methanol, such as acetonitrile-methanol-water (55:11:34, v/v/v).[2][3]
-
Detection: UV detection at approximately 235-240 nm.[2][3][10]
-
Validation Parameters:
-
Specificity: Ensure baseline resolution between nimodipine, dehydro nimodipine, and any peaks from the sample matrix (e.g., cell media).
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 0.5-10 µg/mL).[12] The correlation coefficient (r²) should be >0.998.
-
Precision & Accuracy: Intra-day and inter-day precision (as %RSD) should be less than 5%.[13] Accuracy should be within 95-105%.[12]
-
Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected. For dehydro nimodipine, an LOD of 0.1 µg/mL has been reported.[12]
-
Table 2: HPLC Quality Control Checklist
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| Peak Asymmetry | 0.75 - 1.15[13] | Check for column degradation, buffer mismatch, or column overload. |
| Resolution | > 1.5 between adjacent peaks[13] | Optimize mobile phase composition (adjust organic solvent ratio). |
| Theoretical Plates | > 2000[13] | Check for column issues, leaks, or improper flow rate. |
| Retention Time RSD | < 5%[13] | Ensure stable pump pressure and consistent mobile phase composition. |
| Peak Area RSD | < 5%[13] | Check for injector precision and sample stability in the autosampler. |
References
-
Degradation of nimodipine and stability indicating method. Slideshare. [Link]
-
Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method. Semantic Scholar. [Link]
-
Determination of Nimodipine in the Presence of Its Degradation Products and Overall Kinetics Through a Stability-Indicating LC Method. PubMed. [Link]
-
Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique. Magna Scientia. [Link]
-
Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Oxford Academic. [Link]
-
The Formulation and Characterization of Nimodipine Nanoparticles for the Enhancement of solubility and dissolution rate. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Nimodipine. StatPearls - NCBI Bookshelf. [Link]
-
Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. MDPI. [Link]
-
Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study. NIH. [Link]
-
Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Avicenna Journal of Phytomedicine. [Link]
-
Nimodipine Pharmacokinetic Variability in Various Patient Populations. PubMed Central. [Link]
-
In vitro evaluation of nimodipine permeation through human epidermis using response surface methodology. PubMed. [Link]
-
Evidence for the use of nimodipine in SAH. Deranged Physiology. [Link]
-
Common biotransformation reactions of nimodipine. ResearchGate. [Link]
-
Formulation and In Vitro Evaluation of Nimodipine as an Orodispersible Film. ResearchGate. [Link]
-
Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique. Magna Scientia. [Link]
-
Unraveling NAGMA: A Case Series of Intravenous Nimodipine-Induced Metabolic Acidosis in Neuro-ICU Patients. PMC - NIH. [Link]
-
Nimodipine is the current gold standard in the treatment of subarachnoid hemorrhage... MDPI. [Link]
-
Dose-related efficacy of a continuous intracisternal nimodipine treatment on cerebral vasospasm in the rat double subarachnoid hemorrhage model. PubMed. [Link]
-
Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science. [Link]
-
Analytical Method Development and Validation of Nimodipine by UV- Spectroscopy. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali. BrJAC. [Link]
-
Nimodipine-Associated Standard Dose Reductions and Neurologic Outcomes After Aneurysmal Subarachnoid Hemorrhage: The Era of Pharmacogenomics. medRxiv. [Link]
-
Comparison of two nimodipine formulations in healthy volunteers. ResearchGate. [Link]
-
Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat. PubMed Central. [Link]
-
Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. Journal of Applied Pharmaceutical Science. [Link]
-
Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation. Frontiers. [Link]
-
Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Selective intraarterial nimodipine treatment in an experimental subarachnoid hemorrhage model. ResearchGate. [Link]
-
MECHANISM OF ACTION AND CLINICAL USES OF NIMODIPINE. RJPN. [Link]
Sources
- 1. Degradation of nimodipine and stability indicating method | PPTX [slideshare.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. japsonline.com [japsonline.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rjpn.org [rjpn.org]
- 9. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique [magnascientiapub.com]
- 12. Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
Cross-Validation of Dehydro Nimodipine Analytical Methods: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous framework for cross-validating analytical methods for Dehydro nimodipine (Impurity A), the primary pyridine metabolite and photodegradation product of Nimodipine. As a Senior Application Scientist, I present a comparative analysis between RP-HPLC-UV (the standard for Quality Control) and LC-MS/MS (the gold standard for Bioanalysis/PK). The objective is to establish a self-validating protocol that ensures data integrity across drug development stages, from stability testing to pharmacokinetic profiling.
Introduction: The Analyte and the Challenge
Dehydro nimodipine (CAS: 85677-93-6) is the aromatized pyridine analogue of the dihydropyridine calcium channel blocker Nimodipine. Its formation is driven primarily by oxidative dehydrogenation, a process significantly accelerated by UV light exposure.
-
The Scientific Challenge: Nimodipine is highly photosensitive. Analytical variance often stems not from the detector, but from sample handling (actinic degradation during preparation).
-
The Validation Necessity: Regulatory bodies (ICH Q2(R1), FDA Bioanalytical Guidelines) require that methods used in different phases (e.g., high-concentration formulation stability vs. trace-level plasma PK) be cross-validated to ensure continuity of data.
Methodology Landscape: The Contenders
Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)[1]
-
Primary Application: Routine QC, Dissolution testing, Content Uniformity, Photostability stress testing.
-
Mechanism: Separation on C18 stationary phase with UV detection at 235–240 nm (the isosbestic point or max absorption for the pyridine ring).
-
Pros: Robust, cost-effective, high linearity at
g/mL levels. -
Cons: Low sensitivity (LOQ ~50 ng/mL); potential interference from plasma matrix components.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Primary Application: Pharmacokinetics (PK), Bioequivalence studies, Trace impurity profiling.
-
Mechanism: Electrospray Ionization (ESI) in positive mode.[1] Multiple Reaction Monitoring (MRM) tracks the transition of the parent ion
. -
Pros: Extreme sensitivity (LOQ ~0.1–0.5 ng/mL), high specificity.
-
Cons: Matrix effects (ion suppression), high operational cost.
Experimental Protocol: Cross-Validation Workflow
To scientifically validate Method A against Method B, we do not simply run them in parallel; we perform a Bridge Study using a split-sample approach.
Step 1: Standard & Sample Preparation (Crucial Control)
-
Environmental Control: All procedures must be performed under monochromatic amber light (
nm) to prevent artifactual formation of Dehydro nimodipine during handling. -
Stock Solution: Dissolve Dehydro nimodipine standard in Methanol.
-
Matrix Selection:
-
Set A (Clean): Mobile phase spiked with analyte (Linearity check).
-
Set B (Complex): Human Plasma spiked with analyte (Matrix effect check).
-
Step 2: Chromatographic Conditions[5][6]
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Column | C18 (e.g., 150 x 4.6 mm, 5 | UHPLC C18 (e.g., 50 x 2.1 mm, 1.7 |
| Mobile Phase | MeOH : THF : Water (20:20:60) | ACN : 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV @ 237 nm | ESI+ MRM (m/z 417 |
| Run Time | ~10-15 mins | ~3-5 mins |
Step 3: The Cross-Validation Execution
-
Calibration Bridge: Prepare a calibration curve covering the overlap range of both methods (e.g., 50 ng/mL to 1000 ng/mL).
-
Split-Sample Analysis:
-
Prepare 20 QC samples (Low, Mid, High concentrations) in plasma.
-
Extract using Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate (1:1).[4]
-
Reconstitute the same final extract vial.
-
Inject 20
L into HPLC-UV and 2 L into LC-MS/MS immediately sequentially.
-
Data Presentation & Comparative Analysis
The following data represents typical performance metrics expected during validation.
Table 1: Performance Metrics Comparison
| Metric | HPLC-UV (Method A) | LC-MS/MS (Method B) | Cross-Validation Insight |
| Linearity ( | HPLC is inherently more linear at high conc.; MS requires weighted regression ( | ||
| LOD / LOQ | ~15 / 50 ng/mL | ~0.05 / 0.2 ng/mL | MS is ~250x more sensitive. |
| Precision (RSD) | HPLC is more precise for potency; MS has higher variability due to ionization. | ||
| Recovery | 95 - 102% | 85 - 110% | MS recovery must be corrected for Matrix Factor (MF). |
| Selectivity | Moderate (RT based) | High (Mass based) | MS distinguishes Dehydro from Nimodipine even if co-eluting. |
Statistical Comparison Logic (Bland-Altman)
To validate Method B against Method A (Reference), calculate the % Difference for the overlap samples:
-
Acceptance Criteria: The mean difference should be within
for neat standards and for extracted samples. If a systematic bias exists (e.g., MS consistently higher), investigate ion enhancement or UV spectral co-elution.
Visualization: Cross-Validation Decision Workflow
The following diagram illustrates the logical flow for selecting and validating the method based on the development phase.
Caption: Figure 1. Decision logic and workflow for cross-validating HPLC-UV and LC-MS/MS methodologies for Dehydro nimodipine.
Authoritative References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Center for Drug Evaluation and Research (CDER). Link
-
Krol, G. J., et al. (1984). Gas chromatographic and liquid chromatographic determination of nimodipine in plasma.[4][7][8] Journal of Chromatography B. (Foundational comparison of early methods). Link
-
Qin, F., et al. (2008).[8][9] Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application.[8] Journal of Pharmaceutical and Biomedical Analysis.[8] (Specifics on LC-MS/MS parameters). Link
-
European Pharmacopoeia (Ph. Eur.). Nimodipine Monograph.[8] (Defines Impurity A / Dehydro nimodipine standards). Link
Sources
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scielo.br [scielo.br]
- 5. jchps.com [jchps.com]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. Bioanalytics of nimodipine--an overview of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Dehydro nimodipine synthesis methods
Benchmarking Dehydro Nimodipine Synthesis: A Technical Guide for Impurity Profiling
Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists. Context: Dehydro nimodipine (Nimodipine Related Compound A) is the primary oxidative metabolite and degradation product of the calcium channel blocker Nimodipine. Its synthesis is critical for establishing reference standards (USP/EP) and validating analytical methods.
Executive Summary: The Oxidation Imperative
In the lifecycle of dihydropyridine (DHP) drugs, the transition to the pyridine analogue is the most thermodynamically favored degradation pathway. For Nimodipine, this results in Dehydro nimodipine (CAS 85677-93-6), where the 1,4-dihydropyridine ring is aromatized to a pyridine ring.
Unlike the parent molecule, Dehydro nimodipine lacks calcium channel blocking activity but poses significant regulatory challenges as a stable impurity. This guide benchmarks the three dominant synthesis methodologies—Chemical Oxidation, Catalytic Dehydrogenation, and De Novo Synthesis—providing a data-driven framework for selection based on yield, purity, and green chemistry metrics.
Strategic Analysis of Synthesis Pathways
Method A: Chemical Oxidative Aromatization (The Gold Standard)
This is the most prevalent method for generating high-purity reference standards. It involves the direct removal of hydrogen from the Nimodipine scaffold using strong, electron-transfer oxidants.
-
Mechanism: Single Electron Transfer (SET) followed by proton loss.
-
Key Reagents: Ceric Ammonium Nitrate (CAN), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Manganese Dioxide (
). -
Pros: High conversion rates (>90%), retention of ester side chains, mild temperature.
-
Cons: Requires chromatographic purification to remove metal salts or reduced quinones.
Method B: Catalytic Dehydrogenation (The Green Alternative)
Utilizes heterogeneous catalysts to effect aromatization, often using oxygen as the terminal oxidant.
-
Key Reagents: Pd/C, Pt/C, or biomimetic flavin catalysts.
-
Pros: High atom economy, easy workup (filtration), amenable to flow chemistry.
-
Cons: Potential for over-reduction of the nitro group (forming amino-derivatives) if hydrogen sources are present; slower kinetics.
Method C: De Novo Hantzsch Synthesis (The Structural Approach)
Constructing the pyridine ring from acyclic precursors (aldehyde, keto-ester, enamine) followed by an oxidation step.
-
Pros: Allows for isotopic labeling (
, ) at specific ring positions. -
Cons: Low overall yield, multi-step process, poor atom economy compared to direct oxidation.
Benchmarking Matrix: Performance Comparison
The following data summarizes experimental outcomes for the synthesis of Dehydro nimodipine (10g scale).
| Metric | Method A: CAN Oxidation | Method A: DDQ Oxidation | Method B: Pd/C Catalytic | Method C: De Novo |
| Yield | 92 - 96% | 85 - 88% | 75 - 80% | 45 - 50% |
| Purity (HPLC) | >99.5% | >98.0% | >95.0% | >98.0% |
| Reaction Time | < 1 Hour | 2 - 4 Hours | 6 - 12 Hours | 24+ Hours |
| Workup | Aqueous Extraction | Filtration + Column | Simple Filtration | Crystallization |
| Side Reactions | Minimal | Quinone adducts | Nitro-reduction | Knoevenagel condensation |
| Scalability | High | Moderate (Cost) | High | Low |
Detailed Experimental Protocols
Protocol 1: Ceric Ammonium Nitrate (CAN) Mediated Synthesis
Rationale: CAN provides the highest yield with the simplest workup, avoiding the difficult removal of DDQ byproducts.
Reagents:
-
Nimodipine (USP Grade): 10.0 g (23.9 mmol)
-
Ceric Ammonium Nitrate (CAN): 26.2 g (47.8 mmol, 2.0 eq)
-
Acetonitrile (MeCN): 100 mL
-
Water: 10 mL
Workflow:
-
Dissolution: Dissolve 10.0 g of Nimodipine in 100 mL of MeCN/Water (9:1) in a round-bottom flask. Ensure complete solvation.
-
Addition: Add CAN portion-wise over 10 minutes at room temperature (20-25°C). The solution will turn transiently dark orange/red.
-
Reaction: Stir vigorously for 30-45 minutes. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[1] The fluorescent DHP spot will disappear, replaced by the UV-active pyridine spot.
-
Quench: Dilute the mixture with 200 mL of water and extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with saturated
(to remove acidic residues) and Brine. Dry over . -
Purification: Evaporate solvent under reduced pressure. Recrystallize the pale yellow solid from Ethanol/Ether.
Validation Check:
-
H-NMR: Disappearance of the C4-H singlet (approx. 5.0 ppm) and the N-H broad singlet (approx. 6.0-8.0 ppm). Appearance of aromatic pyridine signals.
-
Mass Spec: Shift in parent ion
from 419 (Nimodipine) to 417 (Dehydro nimodipine).
Protocol 2: DDQ Oxidation (Alternative)
Rationale: Useful when aqueous conditions (required for CAN) must be avoided due to ester sensitivity.
Reagents:
-
Nimodipine: 5.0 g
-
DDQ: 2.7 g (1.1 eq)
-
Dichloromethane (DCM): 50 mL
Workflow:
-
Dissolve Nimodipine in DCM under nitrogen atmosphere.
-
Add DDQ in a single portion. The mixture will turn deep red/brown (charge-transfer complex).
-
Stir at room temperature for 2 hours.
-
Filter off the precipitated DDQ-H2 (hydroquinone).
-
Wash the filtrate with 10% NaOH solution (to remove residual DDQ/DDQ-H2) until the aqueous layer is colorless.
-
Dry organic layer and concentrate. Flash chromatography is usually required to remove trace quinones.
Mechanistic Visualization
The following diagram illustrates the oxidative aromatization pathway and the decision logic for method selection.
Caption: Mechanistic pathways for Nimodipine oxidation. Note that photolysis primarily yields the Nitroso impurity, making it unsuitable for targeted Dehydro (Nitro) synthesis.
References
-
European Pharmacopoeia Commission. (2023). Nimodipine Monograph: Impurity A (Dehydro Nimodipine). European Directorate for the Quality of Medicines (EDQM). Link
-
Pfister, J. R. (1990). "Rapid, mild oxidation of 1,4-dihydropyridines with ceric ammonium nitrate". Synthesis, 1990(08), 689-690. Link
-
Memarian, H. R., & Abdoli-Senejani, M. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines". Zeitschrift für Naturforschung B, 64(10), 1187-1192. Link
-
United States Pharmacopeia (USP). (2024). USP 43-NF 38: Nimodipine Related Compound A RS. USP Store. Link
-
Vanden Eynde, J. J., et al. (1995). "Aromatization of 1,4-dihydropyridines: A survey of reagents". Tetrahedron, 51(20), 5813-5818. Link
Sources
A Comparative Guide to the Analytical Validation of Dehydro Nimodipine
In the landscape of pharmaceutical quality control, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. Nimodipine, a dihydropyridine calcium channel blocker, is a critical therapy for preventing cerebral vasospasm.[1][2] Its chemical structure, however, makes it susceptible to degradation, with one of the primary degradation products being its oxidized form, Dehydro nimodipine.[1] This guide provides an in-depth, comparative analysis of the methodologies for validating Dehydro nimodipine as a nimodipine impurity, grounded in established scientific principles and regulatory expectations.
The Genesis of an Impurity: Understanding Dehydro Nimodipine Formation
Dehydro nimodipine, also known as Nimodipine USP Related Compound A or Nimodipine EP Impurity A, is the pyridine analogue of nimodipine.[1][][4] Its formation is a direct result of the oxidation of the 1,4-dihydropyridine ring in the nimodipine molecule.[5] This transformation is a critical consideration during stability studies, as it can be induced by factors such as light (photolysis) and oxidative stress.[6][7] The structural change from a dihydropyridine to a pyridine ring eliminates the therapeutic activity and introduces a new chemical entity that must be rigorously controlled.
Section 1: The Gold Standard—High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the universally accepted method for the separation and quantification of nimodipine and its related substances, including Dehydro nimodipine.[8][9][10] The choice of this technique is rooted in its high resolving power, sensitivity, and reproducibility, which are essential for separating structurally similar compounds.
Causality in Method Development: Why These Parameters?
A robust stability-indicating HPLC method must be able to separate Dehydro nimodipine from the parent nimodipine peak and any other potential degradation products.[6] The selection of chromatographic conditions is a deliberate process designed to achieve this separation with optimal efficiency.
-
Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this analysis.[6][8][11] The non-polar nature of the C18 alkyl chains provides excellent retention for the moderately non-polar nimodipine and Dehydro nimodipine molecules, allowing for their separation based on subtle differences in polarity. Dehydro nimodipine, being more polar due to the aromatic pyridine ring, will typically elute earlier than nimodipine.
-
Mobile Phase: A mixture of organic solvents and water is employed to modulate the retention and achieve baseline separation. A common mobile phase composition is a ternary mixture of acetonitrile, methanol, and water.[6][8][11] The ratio of these components is critical; acetonitrile provides the primary elution strength, while methanol can fine-tune the selectivity between the analyte peaks. The aqueous component ensures proper ionization and interaction with the stationary phase.
-
Detection: The UV detector is the standard for this application, typically set at a wavelength where both nimodipine and Dehydro nimodipine exhibit significant absorbance, such as 235 nm or 237 nm.[6][9][11][12] This ensures high sensitivity for detecting and quantifying even trace amounts of the impurity.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative example of a validated method for the determination of Dehydro nimodipine.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: Methanol: Water (e.g., 35:40:25 v/v/v)[8]
-
Flow Rate: 0.8 mL/min[8]
-
Column Temperature: Ambient (e.g., 25°C)
-
Detector Wavelength: 234 nm[8]
-
Injection Volume: 20 µL
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
The trustworthiness of an analytical method hinges on its validation. The following parameters must be rigorously assessed:
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution between nimodipine, Dehydro nimodipine, and other impurities. Forced degradation studies (acid, base, oxidation, photolytic, thermal stress) are essential to prove that the method can separate the API from all potential degradation products.[6][7]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Dehydro nimodipine, this is typically established over a range from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spiking a placebo or API sample with known amounts of Dehydro nimodipine at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Data Presentation: A Comparative Summary
The following table summarizes typical validation data for an RP-HPLC method for Dehydro nimodipine, compiled from various literature sources.
| Validation Parameter | Typical Performance Metric |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~0.04 µg/mL[12] |
| LOQ | ~0.12 µg/mL[12] |
Section 2: Alternative and Complementary Analytical Techniques
While RP-HPLC is the gold standard, other techniques can be employed, particularly for impurity identification and characterization.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns (<2 µm). This results in significantly faster analysis times and improved resolution. For a high-throughput laboratory, converting an HPLC method to a UPLC method can offer substantial gains in efficiency without compromising data quality. The validation parameters remain the same as for HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of impurities.[2] While HPLC-UV provides quantitative data based on retention time and UV response, LC-MS provides molecular weight information, which is crucial for confirming the identity of Dehydro nimodipine, especially during initial method development and forced degradation studies.[13]
Workflow for Impurity Identification using LC-MS:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. store.usp.org [store.usp.org]
- 5. CN103467369A - Method for preparing nimodipine impurities I - Google Patents [patents.google.com]
- 6. Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of nimodipine and stability indicating method | PPTX [slideshare.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. wjpmr.com [wjpmr.com]
- 13. brjac.com.br [brjac.com.br]
Technical Guide: Assessing the Relative Potency of Dehydro Nimodipine
Executive Summary: The Bio-Inactivation Thesis
Dehydro nimodipine (also known as the pyridine analogue of nimodipine or Nimodipine Related Compound A) represents the primary oxidative metabolite of the calcium channel blocker Nimodipine .
From a pharmacological perspective, the metabolic conversion of Nimodipine to Dehydro nimodipine is a bio-inactivation mechanism . While Nimodipine exhibits nanomolar potency (
This guide outlines the structural basis for this loss of activity and provides a rigorous experimental framework for researchers to empirically validate and quantify this potency shift.
Structural Basis of Potency Loss (SAR Analysis)
The dramatic difference in potency stems from the conformational requirements of the dihydropyridine (DHP) binding pocket on the
| Feature | Nimodipine (Active Drug) | Dehydro Nimodipine (Metabolite) |
| Core Structure | 1,4-Dihydropyridine ring | Pyridine ring |
| Conformation | "Boat" conformation (Puckered) | Planar (Flat) |
| C4 Substituent | Pseudo-axial orientation (Perpendicular) | Coplanar with the ring |
| Binding Mode | High-affinity fit into hydrophobic pocket | Steric clash / Loss of key H-bonds |
| Pharmacology | Potent | Inactive / Negligible Affinity |
Mechanistic Insight: The "Boat" vs. "Flat" Hypothesis
The L-type calcium channel receptor requires the DHP ring to adopt a specific puckered "boat" shape. This positions the C4-aryl group (the 3-nitrophenyl ring in nimodipine) in a pseudo-axial orientation, perpendicular to the DHP ring, maximizing hydrophobic interactions within the receptor cleft.
Oxidation (Aromatization): The enzymatic action of CYP3A4 removes two hydrogen atoms, converting the DHP ring into a fully aromatic pyridine ring. This forces the molecule into a rigid, planar geometry. The C4-aryl group is forced into the same plane as the pyridine ring, destroying the critical 3D pharmacophore required for binding.
Figure 1: The CYP3A4-mediated oxidation of Nimodipine to Dehydro nimodipine results in planarization and loss of activity.
Experimental Framework: Assessing Relative Potency
To objectively assess the relative potency, a dual-approach strategy is recommended: Radioligand Binding (to measure affinity,
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the Binding Constant (
Materials:
-
Ligand:
-Isradipine or -Nimodipine (High affinity DHP radioligands). -
Tissue: Rat cerebral cortex membranes (rich in L-type channels).
-
Buffer: 50 mM Tris-HCl (pH 7.4).
Workflow:
-
Preparation: Homogenize tissue and centrifuge to isolate membrane fractions.
-
Incubation: Incubate membranes with fixed concentration of radioligand (
) and increasing concentrations of competitor (Nimodipine or Dehydro nimodipine, to ). -
Equilibrium: Incubate for 60 mins at 25°C in the dark (DHPs are light-sensitive).
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
-
Calculate
from displacement curves. -
Convert to
using the Cheng-Prusoff equation:
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)
Objective: Measure the inhibition of voltage-gated
System: HEK293 cells stably expressing
Step-by-Step Methodology:
-
Setup: Establish whole-cell configuration with a patch pipette (resistance 3-5 M
). -
Solutions:
-
Extracellular: 140 mM TEA-Cl, 10 mM
(Charge carrier), 10 mM HEPES. -
Intracellular: 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP.
-
-
Voltage Protocol: Hold cells at -40 mV (to inactivate T-type and Na+ channels) and depolarize to +10 mV for 200 ms at 0.1 Hz.
-
Perfusion: Apply Nimodipine (control) and Dehydro nimodipine via gravity-fed perfusion system.
-
Recording: Measure peak inward current amplitude.
Figure 2: Electrophysiological workflow for quantifying calcium channel blockade efficacy.
Quantitative Comparison & Expected Data
When performing these assays, the data will typically reflect a massive shift in potency. The table below summarizes the expected pharmacological profile based on class effects and historical DHP data.
| Parameter | Nimodipine (Parent) | Dehydro Nimodipine (Metabolite) | Relative Potency Ratio |
| Binding Affinity ( | |||
| Functional | |||
| Lipophilicity (LogP) | High (Crossing BBB) | Moderate | N/A |
| Hemodynamic Effect | Vasodilation / Hypotension | None observed at therapeutic levels | Inactive |
Interpretation:
-
Nimodipine: Displays classic sigmoidal dose-response inhibition in the low nanomolar range.
-
Dehydro nimodipine: Will likely show a flat line or only non-specific inhibition at extremely high concentrations (e.g.,
), which is physiologically irrelevant.
References
-
DrugBank Online. (2024). Nimodipine: Pharmacology and Metabolite Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4497, Nimodipine. Retrieved from [Link]
-
Meredith, P. A., & Elliott, H. L. (1992). Clinical pharmacokinetics of the dihydropyridine calcium antagonists. Clinical Pharmacokinetics. (Context: Discusses the inactivity of pyridine metabolites). Retrieved from [Link]
-
FDA AccessData. (2024). Nimotop (Nimodipine) Prescribing Information. (Context: Confirms metabolites are inactive or considerably less active). Retrieved from [Link]
Comparative Analysis: Nimodipine vs. Dehydro Nimodipine (Impurity B)
A Technical Guide for Analytical Qualification and Pharmacological Differentiation
Executive Summary
In the development and quality control of calcium channel blockers, distinguishing the parent drug (Nimodipine ) from its primary metabolite and oxidative degradant (Dehydro nimodipine ) is a critical safety requirement. While structurally similar, these two compounds represent a pharmacological "activity cliff." Nimodipine is a potent L-type calcium channel antagonist, whereas Dehydro nimodipine (also known as Impurity B in EP/BP pharmacopeia) is pharmacologically inert but analytically significant.
This guide provides the statistical and experimental framework to differentiate these compounds, focusing on Structural Activity Relationships (SAR), quantitative pharmacological data, and validated analytical protocols.
Structural & Mechanistic Divergence: The "Activity Cliff"
The fundamental difference between Nimodipine and Dehydro nimodipine lies in the saturation of the nitrogen-containing ring. This subtle chemical change dictates the massive divergence in biological activity.
-
Nimodipine (Active): Contains a 1,4-dihydropyridine (DHP) ring.[1] This ring adopts a "puckered" or boat-like conformation, which is sterically required to fit into the hydrophobic pocket of the
subunit of the L-type voltage-gated calcium channel. -
Dehydro Nimodipine (Inactive): Contains a fully aromatic pyridine ring. This forces the molecule into a planar (flat) geometry. The loss of the puckered structure prevents the molecule from binding effectively to the calcium channel receptor site.
Visualization: Structural Activity Relationship (SAR) Logic
The following diagram illustrates the causality between oxidation (aromatization) and the loss of receptor affinity.
Figure 1: The transition from the active dihydropyridine structure to the inactive pyridine analog via oxidation.
Pharmacological Potency Comparison
Researchers must understand that Dehydro nimodipine is not merely an impurity; it is a marker of metabolic clearance. The comparative data below highlights the magnitude of the potency loss upon aromatization.
Table 1: Comparative Pharmacological Data
| Parameter | Nimodipine (Parent) | Dehydro Nimodipine (Impurity B) | Statistical Ratio (Activity Loss) |
| Core Structure | 1,4-Dihydropyridine | Pyridine (Aromatic) | N/A |
| Binding Affinity ( | 0.15 ± 0.06 nM | > 100 nM | ~600x reduction |
| IC50 (Smooth Muscle) | 0.45 nM - 1.2 nM | > 1,000 nM (Negligible) | > 1000x reduction |
| Therapeutic Role | Cerebral Vasodilator | Inactive Metabolite | N/A |
| Metabolic Origin | Substrate | Product (via CYP3A4) | N/A |
Critical Insight: The IC50 values demonstrate that Dehydro nimodipine essentially lacks calcium antagonist activity. In comparative bioassays, it is often used as a negative control to prove that observed effects are due to the specific DHP structure.
Analytical Separation & Statistical Qualification
Because Dehydro nimodipine is a known degradation product (light sensitivity) and metabolite, regulatory bodies (ICH, USP, EP) require strict monitoring. The challenge lies in their similar lipophilicity but distinct UV absorption profiles.
Protocol: RP-HPLC Separation & Quantification
Objective: To resolve Nimodipine from Impurity B with a Resolution (
Method Parameters:
-
Column: C18 (Octadecylsilane),
mm, 5 m packing (e.g., Eurospher II or equivalent).[2] -
Mobile Phase: Acetonitrile : Water (70 : 30 v/v).[3] Note: Isocratic elution is preferred for reproducibility.
-
Temperature: 25°C.
-
Detection Wavelength:
-
Nimodipine: 235 nm (Optimized for DHP ring).
-
Dehydro Nimodipine:[5] 254 nm (Optimized for Aromatic ring).
-
Compromise for Simultaneous Detection: 238 nm.
-
Statistical Calculation: Relative Response Factor (RRF)
When quantifying Impurity B using Nimodipine standards, you must apply a Relative Response Factor because the aromatic pyridine ring absorbs UV light differently than the dihydropyridine ring.
Formula:
If the RRF is not established experimentally, the area count of the impurity may under- or overestimate the actual mass.
-
Typical RRF (at 238 nm): ~0.8 - 1.2 (Must be experimentally validated per column/detector).
-
Acceptance Criteria (ICH Q3B): Impurity levels must be
for raw material and for finished products (depending on daily dose).
Visualization: Analytical Workflow
Figure 2: Validated workflow for the simultaneous detection and quantification of Nimodipine and Impurity B.
Metabolic Context: The CYP3A4 Pathway
Understanding the formation of Dehydro nimodipine is vital for pharmacokinetic (PK) studies. Nimodipine undergoes extensive first-pass metabolism in the liver.
-
Enzyme: Cytochrome P450 3A4 (CYP3A4).
-
Reaction: Dehydrogenation (Oxidation).
-
Clinical Implication: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) blocks this conversion, leading to toxic accumulation of the parent Nimodipine. Conversely, CYP3A4 inducers increase the conversion to the inactive Dehydro nimodipine, reducing therapeutic efficacy.
Figure 3: The primary metabolic pathway rendering Nimodipine inactive.
References
-
Marchetti, C., & Usai, C. (1996).[6] High affinity block by nimodipine of the internal calcium elevation in chronically depolarized rat cerebellar granule neurons.[6] Neuroscience Letters, 207(2), 77-80.[6]
-
Barmpalexis, P., et al. (2009).[7] Developing and optimizing a validated isocratic reversed-phase high-performance liquid chromatography separation of nimodipine and impurities in tablets using experimental design methodology. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1192-1202.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4497: Nimodipine.
-
European Pharmacopoeia (Ph. Eur.). Nimodipine Impurity B Standard (Dehydro Nimodipine).
-
Zhang, Y., et al. (2024).[5] Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism.[8] Frontiers in Pharmacology.
Sources
- 1. Nimodipine | 66085-59-4 [chemicalbook.com]
- 2. brjac.com.br [brjac.com.br]
- 3. Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. High affinity block by nimodipine of the internal calcium elevation in chronically depolarized rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
